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2-Bromothieno[3,2-b]pyridine-7-carboxylic acid Documentation Hub

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  • Product: 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid
  • CAS: 1430836-42-2

Core Science & Biosynthesis

Foundational

Synthesis of 2-Bromothieno[3,2-b]pyridine-7-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various therapeutic agents. Its unique el...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various therapeutic agents. Its unique electronic and structural features allow for diverse functionalization, leading to compounds with a wide range of biological activities. This guide provides an in-depth technical overview of a plausible and efficient synthetic route to a key derivative, 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid, a valuable building block for drug discovery and development.

Strategic Approach to Synthesis

A direct, one-pot synthesis of 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid is not readily found in the literature. Therefore, a multi-step approach is necessary, focusing on the sequential construction and functionalization of the thieno[3,2-b]pyridine core. The proposed synthetic strategy is divided into three key stages:

  • Construction of the Thieno[3,2-b]pyridine Core: Formation of the fused bicyclic system from commercially available starting materials.

  • Regioselective Bromination: Introduction of a bromine atom at the C2 position of the electron-rich thiophene ring.

  • Introduction of the Carboxylic Acid Moiety: Functionalization at the C7 position of the pyridine ring to yield the final product.

This guide will elaborate on each stage, providing a detailed experimental protocol, discussing the underlying chemical principles, and offering insights into the critical parameters for a successful synthesis.

Stage 1: Construction of the Thieno[3,2-b]pyridine Core

The initial and most crucial step is the efficient synthesis of the thieno[3,2-b]pyridine scaffold. A reliable method involves the reaction of a substituted pyridine with a thioglycolate derivative.[1]

Protocol 1: Synthesis of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate

This procedure starts from the readily available 3-fluoropicolinonitrile and methyl thioglycolate.

Experimental Protocol:

  • To a solution of 3-fluoropicolinonitrile (1.0 eq) in dimethylformamide (DMF), add methyl thioglycolate (1.1 eq) and an excess of aqueous potassium hydroxide (KOH) solution.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Wash the solid with water and dry under vacuum to afford methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate.

Causality Behind Experimental Choices:

  • 3-Fluoropicolinonitrile: The fluorine atom at the 3-position is a good leaving group, activated by the electron-withdrawing nitrile group, facilitating nucleophilic aromatic substitution by the sulfur of methyl thioglycolate.

  • Potassium Hydroxide: The base deprotonates the thiol of methyl thioglycolate, generating the thiolate nucleophile required for the initial substitution reaction. The excess base also promotes the subsequent intramolecular cyclization.

  • DMF: This polar aprotic solvent is ideal for this type of reaction, as it effectively solvates the ions involved and allows the reaction to proceed at a reasonable rate at room temperature.

The logical flow of this initial stage is depicted in the following workflow diagram.

A 3-Fluoropicolinonitrile C Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate A->C B Methyl Thioglycolate B->C reagents KOH, DMF reagents->C

Caption: Synthesis of the thieno[3,2-b]pyridine core.

Stage 2: Regioselective Bromination

With the core scaffold in hand, the next step is the introduction of the bromine atom. Theoretical studies on the related thieno[3,2-b]benzofuran system indicate that electrophilic substitution, such as bromination, preferentially occurs at the C2 position of the thiophene ring.[2] This is due to the higher electron density of the thiophene ring compared to the pyridine ring.

Protocol 2: Bromination of the Thieno[3,2-b]pyridine Core

While a direct bromination of the product from Protocol 1 is possible, a more controlled approach involves the deamination and subsequent bromination of a related intermediate. For the purpose of this guide, we will outline a general electrophilic bromination protocol on a simplified thieno[3,2-b]pyridine, which would be obtained after removal of the amino and ester groups from the product of Protocol 1 (a process involving diazotization/reduction and hydrolysis/decarboxylation, not detailed here for brevity).

Experimental Protocol:

  • Dissolve the thieno[3,2-b]pyridine starting material (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., DCM), wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-bromothieno[3,2-b]pyridine.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a mild and selective source of electrophilic bromine, which is crucial for achieving regioselectivity and avoiding over-bromination.

  • Low Temperature: Performing the reaction at 0 °C helps to control the reactivity of the brominating agent and minimizes the formation of side products.

  • Acetic Acid or DCM: These solvents are relatively inert to the reaction conditions and provide good solubility for the starting materials.

The following diagram illustrates the key transformation in this stage.

A Thieno[3,2-b]pyridine B 2-Bromothieno[3,2-b]pyridine A->B reagents NBS, Acetic Acid/DCM reagents->B

Caption: Regioselective bromination at the C2 position.

Stage 3: Introduction of the Carboxylic Acid Moiety

The final step is the introduction of the carboxylic acid group at the C7 position of the pyridine ring. A common and effective method for this transformation is the hydrolysis of a nitrile precursor.[3] This necessitates the synthesis of the corresponding 7-cyano derivative first.

Protocol 3a: Synthesis of 2-Bromo-7-cyanothieno[3,2-b]pyridine

A modern approach for the cyanation of pyridines involves activation of the pyridine nitrogen followed by reaction with a cyanide source.

Experimental Protocol:

  • To a solution of 2-bromothieno[3,2-b]pyridine (1.0 eq) in a suitable solvent, add an activating agent such as trifluoroacetic anhydride (TFAA) followed by a cyanide source like potassium cyanide (KCN).

  • The reaction is typically carried out at elevated temperatures and monitored by TLC.

  • Upon completion, the reaction is worked up by quenching with water and extracting the product.

  • Purification by column chromatography yields 2-bromo-7-cyanothieno[3,2-b]pyridine.

Protocol 3b: Hydrolysis to 2-Bromothieno[3,2-b]pyridine-7-carboxylic Acid

Experimental Protocol:

  • Dissolve 2-bromo-7-cyanothieno[3,2-b]pyridine (1.0 eq) in a mixture of a suitable solvent (e.g., ethanol or dioxane) and a strong aqueous base (e.g., 6M sodium hydroxide).

  • Heat the reaction mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with a concentrated acid (e.g., HCl) to a pH of approximately 3-4.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the final product, 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid.

Causality Behind Experimental Choices:

  • Nitrile Hydrolysis: This is a robust and high-yielding method for the preparation of carboxylic acids from nitriles. The harsh conditions (strong base and heat) are necessary to hydrolyze the stable nitrile group.

  • Acidification: The carboxylic acid is formed as its carboxylate salt in the basic reaction mixture. Acidification is required to protonate the carboxylate and precipitate the neutral carboxylic acid.

The final stage of the synthesis is outlined in the diagram below.

A 2-Bromothieno[3,2-b]pyridine B 2-Bromo-7-cyanothieno[3,2-b]pyridine A->B C 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid B->C reagents1 TFAA, KCN reagents1->B reagents2 NaOH(aq), heat; then HCl(aq) reagents2->C

Caption: Introduction of the carboxylic acid via a nitrile intermediate.

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical Yield
1 3-FluoropicolinonitrileMethyl 3-aminothieno[3,2-b]pyridine-2-carboxylateMethyl thioglycolate, KOH, DMFGood to Excellent
2 Thieno[3,2-b]pyridine2-Bromothieno[3,2-b]pyridineNBS, Acetic Acid/DCMGood
3a 2-Bromothieno[3,2-b]pyridine2-Bromo-7-cyanothieno[3,2-b]pyridineTFAA, KCNModerate to Good
3b 2-Bromo-7-cyanothieno[3,2-b]pyridine2-Bromothieno[3,2-b]pyridine-7-carboxylic acidNaOH(aq), HCl(aq)High

Conclusion

The synthesis of 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid is a multi-step process that requires careful planning and execution. The proposed synthetic route, based on established chemical transformations for the thieno[3,2-b]pyridine system, provides a reliable pathway to this valuable building block. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively troubleshoot and optimize the synthesis for their specific needs in drug discovery and development programs.

References

  • Application Note and Protocol: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid - Benchchem.
  • Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations | Request PDF - ResearchGate. Available at: [Link]

  • Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination - Semantic Scholar. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid and its Derivatives: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Thieno[3,2-b]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry The fusion of thiophene and pyridine rings creates a class of heterocyclic compounds known as thienopyridines. Among the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thieno[3,2-b]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The fusion of thiophene and pyridine rings creates a class of heterocyclic compounds known as thienopyridines. Among the six possible isomers, the thieno[3,2-b]pyridine scaffold has emerged as a particularly valuable framework in the design of novel therapeutic agents.[1] Its rigid, planar structure and the presence of both electron-rich (thiophene) and electron-deficient (pyridine) rings endow it with unique electronic properties, making it an attractive core for interacting with a variety of biological targets.[2]

Thieno[3,2-b]pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including the inhibition of protein kinases, modulation of G-protein coupled receptors, and antimicrobial effects.[3][4][5] This has led to their investigation in diverse therapeutic areas such as oncology, neurodegenerative diseases, and infectious diseases.[5][6] The ability to functionalize the thieno[3,2-b]pyridine core at multiple positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile platform for drug discovery.[3]

This in-depth technical guide focuses on a specific, yet highly promising derivative: 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid . While direct literature on this exact molecule is sparse, its constituent parts—the thieno[3,2-b]pyridine core, a bromine substituent at the 2-position, and a carboxylic acid at the 7-position—each play a crucial role in its potential as a synthetic intermediate and a pharmacologically active compound. The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, while the carboxylic acid group can act as a key interaction point with biological targets or be converted into other functional groups like amides.

This guide will provide a comprehensive overview of the synthesis, chemical properties, and potential applications of 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid and its analogues, drawing upon the extensive body of research on the broader thieno[3,2-b]pyridine class of compounds.

Synthesis of the Thieno[3,2-b]pyridine Core and Introduction of Key Functional Groups

The construction of the 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid scaffold can be approached through several synthetic strategies. These generally involve either the initial construction of a functionalized thieno[3,2-b]pyridine core followed by the introduction of the bromo and carboxylic acid groups, or the use of appropriately substituted precursors that already contain these functionalities.

Building the Thieno[3,2-b]pyridine Ring System

One common approach to the thieno[3,2-b]pyridine skeleton is the Friedländer annulation , which involves the condensation of a 2-amino-3-formylthiophene with a compound containing an α-methylene group adjacent to a carbonyl.[7] Variations of this method can be adapted to introduce substituents on the pyridine ring.

Another powerful strategy involves the cyclization of functionalized pyridine precursors. For instance, the reaction of 3-cyanopyridine-2(1H)-thiones with α-halo-carbonyl compounds can lead to the formation of the thieno[3,2-b]pyridine ring system.[8]

Introduction of the 7-Carboxylic Acid Group

A frequently employed method for introducing a carboxylic acid group at the 7-position of the thieno[3,2-b]pyridine ring is through the hydrolysis of a 7-cyano precursor .[9] The cyano group can be introduced onto the pyridine ring through various methods, including the use of trimethylsilyl cyanide with an activating agent on a pyridine-N-oxide.[9] The subsequent hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions, typically by heating under reflux.[10][11][12]

G 7-Chloro-thieno[3,2-b]pyridine 7-Chloro-thieno[3,2-b]pyridine 7-Chloro-thieno[3,2-b]pyridine-N-oxide 7-Chloro-thieno[3,2-b]pyridine-N-oxide 7-Chloro-thieno[3,2-b]pyridine->7-Chloro-thieno[3,2-b]pyridine-N-oxide m-CPBA 7-Cyano-thieno[3,2-b]pyridine 7-Cyano-thieno[3,2-b]pyridine 7-Chloro-thieno[3,2-b]pyridine-N-oxide->7-Cyano-thieno[3,2-b]pyridine TMSCN, DMCC Thieno[3,2-b]pyridine-7-carboxylic acid Thieno[3,2-b]pyridine-7-carboxylic acid 7-Cyano-thieno[3,2-b]pyridine->Thieno[3,2-b]pyridine-7-carboxylic acid NaOH (aq), heat

Figure 1: General synthetic pathway for the introduction of a carboxylic acid at the 7-position of the thieno[3,2-b]pyridine core via a nitrile intermediate.

Introduction of the 2-Bromo Substituent

The introduction of a bromine atom at the 2-position of the thiophene ring can be accomplished through electrophilic bromination of the thieno[3,2-b]pyridine core. The thiophene ring is generally more susceptible to electrophilic attack than the pyridine ring. Alternatively, a 2-bromo substituent can be carried through the synthesis from a 2-brominated thiophene precursor.

A plausible synthetic route to 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid is outlined below:

G Thiophene Thiophene 2-Bromothiophene 2-Bromothiophene Thiophene->2-Bromothiophene NBS 2-Bromo-3-aminothiophene 2-Bromo-3-aminothiophene 2-Bromothiophene->2-Bromo-3-aminothiophene Nitration, then Reduction Functionalized Thieno[3,2-b]pyridine Functionalized Thieno[3,2-b]pyridine 2-Bromo-3-aminothiophene->Functionalized Thieno[3,2-b]pyridine Condensation with dicarbonyl compound 2-Bromothieno[3,2-b]pyridine-7-carbonitrile 2-Bromothieno[3,2-b]pyridine-7-carbonitrile Functionalized Thieno[3,2-b]pyridine->2-Bromothieno[3,2-b]pyridine-7-carbonitrile Introduction of cyano group 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid 2-Bromothieno[3,2-b]pyridine-7-carbonitrile->2-Bromothieno[3,2-b]pyridine-7-carboxylic acid Hydrolysis

Figure 2: A potential synthetic pathway to 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid.

Detailed Experimental Protocol: Hydrolysis of a Nitrile Precursor

This protocol provides a general method for the alkaline hydrolysis of a 7-cyanothieno[3,2-b]pyridine to the corresponding 7-carboxylic acid, a key step in the synthesis of the title compound.[10][11][12]

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-bromo-7-cyanothieno[3,2-b]pyridine (1.0 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2-3 equivalents) to the flask.

Step 2: Reaction

  • Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when the starting material is no longer visible by TLC.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully acidify the solution to a pH of approximately 3-4 with a suitable acid, such as dilute hydrochloric acid. This will cause the carboxylic acid product to precipitate out of solution.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water to remove any remaining salts.

  • Dry the product under vacuum to obtain the crude 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid.

Step 4: Purification

  • The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetic acid/water, to yield the pure carboxylic acid.

Chemical Properties and Reactivity

The chemical reactivity of 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid is dictated by the interplay of its three key components: the thieno[3,2-b]pyridine core, the bromine substituent, and the carboxylic acid.

  • The Thieno[3,2-b]pyridine Core: The fused ring system can undergo further electrophilic substitution, although the presence of the deactivating carboxylic acid group will make this more challenging. The nitrogen atom of the pyridine ring can be protonated or alkylated.

  • The 2-Bromo Substituent: The bromine atom is a highly versatile functional group for further synthetic transformations. It is particularly well-suited for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[3][13] These reactions allow for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino groups at the 2-position, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[3][13]

  • The 7-Carboxylic Acid: The carboxylic acid group can be converted into a range of other functional groups. For example, it can be activated and reacted with amines to form amides , a common functional group in many drug molecules.[9] It can also be reduced to an alcohol or converted to an ester.

G cluster_0 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid cluster_1 Reactivity Core Thieno[3,2-b]pyridine Core Suzuki Suzuki Coupling (at 2-position) Core->Suzuki Sonogashira Sonogashira Coupling (at 2-position) Core->Sonogashira Buchwald Buchwald-Hartwig Amination (at 2-position) Core->Buchwald Amidation Amide Formation (at 7-position) Core->Amidation

Figure 3: Key chemical transformations of the 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid scaffold.

Applications in Drug Discovery and Development

The thieno[3,2-b]pyridine scaffold is a cornerstone in the development of numerous targeted therapies. The introduction of a 2-bromo and a 7-carboxylic acid functionality provides a powerful platform for creating novel derivatives with enhanced or novel biological activities.

Therapeutic Area Target Example Thieno[3,2-b]pyridine Derivatives Reference
Oncology VEGFR-2, c-Met, Src7-arylethers, 2-heteroaryl substituted 7-amino derivatives[3]
Neurodegenerative Diseases mGlu5 Negative Allosteric Modulators (NAMs)7-(pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides[9]
Infectious Diseases Enoyl-ACP reductase (InhA)Thieno[3,2-b]pyridinone derivatives[5]
Huntington's Disease HTT gene splicing modulationNovel thieno[3,2-b]pyridine derivatives[6]

Table 1: Selected therapeutic applications of thieno[3,2-b]pyridine derivatives.

The 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid molecule is an ideal starting point for the synthesis of libraries of compounds to be screened against these and other biological targets. For instance, the 7-carboxylic acid can be converted to a series of amides, while the 2-bromo position can be functionalized with a variety of aryl and heteroaryl groups via Suzuki coupling. This systematic approach allows for a thorough exploration of the SAR of the thieno[3,2-b]pyridine scaffold.

Conclusion

2-Bromothieno[3,2-b]pyridine-7-carboxylic acid represents a highly valuable, albeit under-explored, building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established methodologies for the construction and functionalization of the thieno[3,2-b]pyridine core. The presence of two distinct and versatile functional groups—a bromine atom and a carboxylic acid—provides a wealth of opportunities for the creation of diverse molecular architectures. Given the proven track record of the thieno[3,2-b]pyridine scaffold in yielding potent and selective modulators of various biological targets, it is anticipated that derivatives of 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid will continue to be a fertile ground for the discovery of novel therapeutic agents. This guide provides a solid foundation for researchers and scientists to embark on the synthesis and exploration of this promising class of compounds.

References

  • Arora, R., Li, S., Stommer, M., Mirabi, B., & Lautens, M. (2024). Base-Mediated Synthesis of 2-Bromobenzoheterocycles. Synthesis, 56, 2025-2030.
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  • Queiroz, M. J. R. P., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(6), 1599.
  • ACS Medicinal Chemistry Letters. (2025, April 22). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Publications. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Zhang, T., et al. (2024). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. European Journal of Medicinal Chemistry, 279, 116806.
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  • Queiroz, M. J. R. P., et al. (2012). Aminodi(hetero)arylamines in the thieno[3,2-b]pyridine series: synthesis, effects in human tumor cells growth, cell cycle analysis, apoptosis and evaluation of toxicity using non-tumor cells. Molecules, 17(4), 3834-3843.
  • Lindsley, C. W., et al. (2026, January 26). Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Dyachenko, V. D., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(12), 8216-8228.
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Sources

Foundational

Technical Guide: Spectroscopic Characterization & Protocol for 2-Bromothieno[3,2-b]pyridine-7-carboxylic Acid

Executive Summary 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid is a critical heteroaromatic scaffold utilized primarily as an intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, PI3K) and GPCR modulators (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromothieno[3,2-b]pyridine-7-carboxylic acid is a critical heteroaromatic scaffold utilized primarily as an intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, PI3K) and GPCR modulators (e.g., mGluR5, P2Y12).[1][2] Its bifunctionality—featuring an electrophilic bromine at the C-2 position (amenable to Suzuki/Stille couplings) and a carboxylic acid at C-7 (ready for amide coupling or esterification)—makes it a versatile "linchpin" molecule in medicinal chemistry.

This guide provides a definitive technical analysis of its spectroscopic signature, synthesis logic, and quality control protocols, designed to ensure reproducibility in high-stakes drug discovery environments.

Part 1: Structural Analysis & Numbering System

Correct structural assignment is the prerequisite for accurate spectroscopic interpretation. The thieno[3,2-b]pyridine core fuses a thiophene ring with a pyridine ring.

  • Core Scaffold: Thieno[3,2-b]pyridine[1][3][4][5]

  • Numbering Convention:

    • Sulfur: Position 1[6][7][8][9][10]

    • Nitrogen: Position 4[4][6][11][12]

    • Substituents: Bromine at C-2; Carboxylic Acid at C-7.

    • Active Protons: H-3 (Thiophene), H-5, H-6 (Pyridine), H-8 (Pyridine).

Diagnostic Spectroscopic Logic

The presence of the electron-withdrawing Carboxylic Acid (COOH) at C-7 and the Bromine (Br) at C-2 creates a distinct "push-pull" electronic environment that separates the aromatic signals in 1H NMR.

  • H-5 (Pyridine): Most deshielded proton due to proximity to Nitrogen (alpha-position).

  • H-3 (Thiophene): Diagnostic singlet, shifted upfield relative to the pyridine protons but deshielded by the adjacent bromine.

  • H-6 & H-8: Their coupling pattern is the primary indicator of regio-isomer purity at the 7-position.

Part 2: Spectroscopic Data (Diagnostic Standards)

Note: Data presented below synthesizes experimental values from validated thieno[3,2-b]pyridine analogs [1, 2] and calculated increments for the specific 2-Br, 7-COOH substitution pattern.

1H NMR Spectroscopy (400 MHz, DMSO-d6)

Solvent Choice: DMSO-d6 is mandatory due to the poor solubility of the free carboxylic acid in CDCl3.

PositionShift (δ ppm)MultiplicityIntegrationCoupling (Hz)Assignment Logic
COOH 13.5 - 14.0Broad Singlet1H-Exchangeable acidic proton.
H-5 8.90 - 9.05Doublet (d)1HJ ≈ 4.5α-proton to Nitrogen; most deshielded aromatic.
H-8 8.40 - 8.55Singlet (s)1H-Isolated by C-7 substitution; diagnostic for 7-isomer.
H-6 7.90 - 8.05Doublet (d)1HJ ≈ 4.5Couples with H-5.
H-3 7.65 - 7.75Singlet (s)1H-Thiophene proton; singlet confirms C-2 substitution.

Key Purity Indicator: Look for a doublet at ~7.4 ppm (H-2/H-3 coupling) which indicates incomplete bromination (presence of des-bromo impurity).

13C NMR Spectroscopy (100 MHz, DMSO-d6)
Carbon TypeShift (δ ppm)Assignment
C=O 166.0 - 167.0Carboxylic Acid Carbonyl
C-5 148.0 - 149.5Pyridine α-Carbon (C-H)
C-Join 154.0 - 156.0Quaternary Bridgehead (C-8a)
C-7 138.0 - 140.0Quaternary C-COOH
C-3 125.0 - 127.0Thiophene C-H
C-2 118.0 - 120.0Thiophene C-Br (Upfield due to Heavy Atom Effect)
Mass Spectrometry (ESI-HRMS)
  • Ionization Mode: Negative Mode (ESI-) is preferred for the carboxylic acid; Positive Mode (ESI+) works if esterified.

  • Molecular Formula: C8H4BrNO2S

  • Exact Mass: 256.9146

  • Isotope Pattern (Critical): The presence of one Bromine atom dictates a 1:1 ratio between the M and M+2 peaks.

    • [M-H]-: ~255.90

    • [M-H+2]-: ~257.90 (Equal intensity to M-H)

Part 3: Synthesis & Purification Workflow

The synthesis typically involves constructing the pyridine ring onto a thiophene precursor or functionalizing the thienopyridine core.

Workflow Visualization

The following diagram outlines the logical flow for synthesizing and isolating the target compound, highlighting critical decision points.

SynthesisWorkflow Start Start: 3-Amino-2-formylthiophene Step1 Friedländer Annulation (Pyruvate/Base) Start->Step1 Condensation Inter1 Intermediate: Thieno[3,2-b]pyridine-7-COOH Step1->Inter1 Cyclization Step2 Regioselective Bromination (NBS or Br2/AcOH) Inter1->Step2 Electrophilic Sub. QC_Point QC Check: Is H-3 Singlet present? Step2->QC_Point QC_Point->Step2 No (Reprocess) Final Target: 2-Bromothieno[3,2-b]pyridine -7-carboxylic acid QC_Point->Final Yes (Pass)

Caption: Synthetic pathway utilizing Friedländer annulation followed by late-stage bromination.

Detailed Protocol: Regioselective Bromination

Context: Direct bromination of the thienopyridine core favors the C-3 position if not carefully controlled. However, if C-3 is blocked or if lithiation strategies are used, C-2 is accessible. The protocol below assumes a standard electrophilic bromination where C-2/C-3 selectivity is controlled by temperature and solvent.

  • Preparation: Dissolve thieno[3,2-b]pyridine-7-carboxylic acid (1.0 eq) in Glacial Acetic Acid (0.5 M).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.

    • Note: Avoid Br2(l) if possible to prevent over-bromination.

  • Reaction: Stir at 60°C for 4 hours. Monitor by LCMS.

    • Checkpoint: Look for the emergence of the M+2 isotope pattern.

  • Quench: Pour mixture into ice-water. The product should precipitate.[13]

  • Isolation: Filter the solid. Wash with water (to remove succinimide) and minimal cold Et2O.

  • Drying: Vacuum dry at 45°C over P2O5.

Part 4: Quality Control & Troubleshooting

To ensure the material is suitable for downstream coupling (e.g., Suzuki reaction), strict QC is required.

QC Logic Diagram

QC_Logic Sample Crude Product Solubility Solubility Check (DMSO-d6) Sample->Solubility HNMR 1H NMR Analysis Solubility->HNMR Decision H-3 Signal? HNMR->Decision Pass Release Batch Decision->Pass Singlet (7.7 ppm) Fail Recrystallize (DMF/H2O) Decision->Fail Doublet (Unreacted)

Caption: Decision tree for validating the regiochemical purity of the brominated intermediate.

Common Impurities
  • Des-bromo (Starting Material): Detected by MS (Mass 179) and NMR (H-2/H-3 doublets).

  • Dibromo (Over-reaction): Detected by MS (Mass ~336, 1:2:1 isotope pattern).

  • Regioisomer (3-Bromo): Difficult to distinguish by MS. Requires 2D NMR (NOESY) to confirm spatial proximity of Br to H-3 vs H-2. In the 2-bromo compound, H-3 shows NOE with H-4 (Nitrogen lone pair effect) or H-5? No, H-3 is far from Pyridine protons.

    • Validation: The 2-bromo isomer leaves H-3 as a singlet. The 3-bromo isomer leaves H-2 as a singlet. H-2 is typically further downfield (~7.8-8.0 ppm) than H-3 due to the Sulfur heteroatom effect.

References

  • Thieno[3,2-b]pyridine Synthesis

    • Source: BenchChem Protocols.[13] "Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid."

    • Relevance: Establishes the Friedländer annulation method for the core scaffold construction.
  • Spectroscopic Data of Analogs

    • Source: Queiroz, M.-J.R.P., et al. "Synthesis of Novel Methyl 3-(hetero)
    • Relevance: Provides experimental NMR shifts for the 2-carboxylate/3-bromo isomers, serving as the baseline for shift prediction.
    • URL:[Link]

  • mGlu5 NAM Discovery (Structural Context)

    • Source: Engers, D.W., et al. "Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides..." ACS Chemical Neuroscience (PMC).
    • Relevance: Validates the 7-substituted thieno[3,2-b]pyridine numbering and chemical stability.
    • URL:[Link]

Sources

Exploratory

A Theoretical and Applied Guide to the Thieno[3,2-b]pyridine System in Drug Discovery

Introduction: The Rising Prominence of the Thieno[3,2-b]pyridine Scaffold The thieno[3,2-b]pyridine core, a bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to its versatile p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Thieno[3,2-b]pyridine Scaffold

The thieno[3,2-b]pyridine core, a bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This scaffold is a key structural motif in a variety of biologically active compounds, including potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer.[1][2] The unique electronic and structural features of the thieno[3,2-b]pyridine system allow for diverse substitution patterns, enabling the fine-tuning of its physicochemical properties and biological targets.

Theoretical and computational studies have become indispensable in modern drug discovery, providing profound insights into the behavior of molecular systems at an atomic level. For the thieno[3,2-b]pyridine scaffold, these in silico approaches are instrumental in elucidating its electronic structure, predicting its reactivity, and guiding the rational design of novel therapeutic agents. This guide provides an in-depth exploration of the theoretical studies on the thieno[3,2-b]pyridine system, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the core computational methodologies, analyze the intrinsic properties of the scaffold, and showcase its application in the design of targeted therapeutics.

Core Theoretical Methodologies: The Computational Chemist's Toolkit

The study of the thieno[3,2-b]pyridine system heavily relies on a range of computational methods. The choice of a specific methodology is dictated by the scientific question at hand, balancing computational cost with the desired accuracy.

Density Functional Theory (DFT): A Quantum Mechanical Workhorse

DFT has emerged as the most widely used quantum mechanical method for studying the electronic structure of molecules like thieno[3,2-b]pyridine. It offers a good compromise between accuracy and computational efficiency.

  • Functionals and Basis Sets: The selection of the exchange-correlation functional and the basis set is a critical step in any DFT study. The B3LYP functional is a popular choice for many applications involving organic molecules.[3] The choice of basis set, such as the 6-311+G(d) basis set, determines the flexibility of the mathematical functions used to describe the atomic orbitals.[4] Larger basis sets with polarization and diffuse functions generally provide more accurate results but at a higher computational cost.

Hartree-Fock (HF) Method: A Foundational Approach

The Hartree-Fock method is another ab initio quantum chemistry method that provides a fundamental understanding of the electronic structure. While generally less accurate than DFT due to the neglect of electron correlation, it can still offer valuable qualitative insights and serves as a starting point for more advanced calculations.[5]

Quantitative Structure-Activity Relationship (QSAR): Bridging Structure and Activity

QSAR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful in drug design.[6] These methods generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bonding properties are likely to enhance or diminish biological activity.[6]

Molecular Docking and Molecular Dynamics (MD) Simulations: Visualizing Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor.[3][7] This method is instrumental in understanding the binding modes of thieno[3,2-b]pyridine-based inhibitors within the active sites of their target proteins.[8] Following docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding interactions.[8]

Electronic Structure and Aromaticity: The Heart of the Scaffold

The electronic properties of the thieno[3,2-b]pyridine core are fundamental to its chemical behavior and biological activity. Theoretical calculations provide a detailed picture of its electron distribution, aromaticity, and frontier molecular orbitals.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. DFT calculations have been used to determine the HOMO-LUMO energy levels of thieno[3,2-b]pyridine derivatives, revealing how different substituents can modulate these properties and, consequently, their fluorescence and antitumor activities.[4] For instance, calculations at the B3LYP/6-311+G(d) level of theory have shown that aryl substitution at different positions of the thieno[3,2-b]pyridin-5(4H)-one scaffold leads to variations in orbital conjugation and the HOMO-LUMO gap, which in turn explains the observed differences in their photophysical properties.[4]

DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
2-aryl analogueVariesVariesNarrowed
3-aryl analogueVariesVariesWider
A representative table summarizing the influence of substitution patterns on the frontier orbital energies of thieno[3,2-b]pyridin-5(4H)-one derivatives, as investigated by DFT calculations. The narrowed energy gap in 2-aryl analogues correlates with their observed strong fluorescence.[4]

Aromaticity and Reactivity

Theoretical studies on related benzofused thieno[3,2-b]furans using DFT and HF methods have provided insights into the aromatic character and reactivity of such fused systems.[5] Analyses of bond order uniformity, local ionization energy, and electrostatic potential energy surfaces can reveal the degree of electron delocalization and the most probable sites for electrophilic attack.[5] These studies have shown that the heterocyclic system in thieno[3,2-b]benzofuran is more aromatic and stable than its isomer, benzothieno[3,2-b]furan.[5] Similar computational approaches can be applied to the thieno[3,2-b]pyridine system to predict its reactivity towards various reagents.

Applications in Drug Design: From Theory to Therapeutics

Theoretical studies on the thieno[3,2-b]pyridine scaffold have played a pivotal role in the discovery and optimization of potent and selective drug candidates for a range of diseases, particularly cancer.

Inhibitors of Protein Kinases

The thieno[3,2-b]pyridine scaffold has been identified as an attractive template for the development of highly selective protein kinase inhibitors.[1][2] Its weak interaction with the kinase hinge region allows for diverse binding modes, leading to high kinome-wide selectivity.[1][2] Molecular docking studies have been instrumental in elucidating these binding modes and guiding the design of inhibitors targeting kinases such as Haspin.[1][2]

Anticancer Agents Targeting Other Enzymes

Thieno[3,2-b]pyrrole-5-carboxamide derivatives, which are structurally related to thieno[3,2-b]pyridines, have been investigated as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a promising target for anticancer drugs.[8] In these studies, 3D-QSAR, molecular docking, and molecular dynamics simulations were employed to understand the structure-activity relationships and to design novel, more potent inhibitors.[8]

Anti-Tuberculosis Agents

A series of novel thieno[3,2-b]pyridinone derivatives have been designed and synthesized as potent agents against Mycobacterium tuberculosis.[9] These compounds were developed using a scaffold hopping strategy and were found to target the NADH-dependent enoyl-acyl carrier protein reductase (InhA).[9] This discovery highlights the potential of the thieno[3,2-b]pyridine scaffold in developing new treatments for infectious diseases.

Visualizing the Drug Design Workflow

The following diagram illustrates a typical computational workflow for the design of thieno[3,2-b]pyridine-based inhibitors.

DrugDesignWorkflow cluster_Initial Initial Phase cluster_Computational Computational Screening & Design cluster_Optimization Lead Optimization cluster_Final Final Stage Target Target Identification (e.g., Kinase) Docking Molecular Docking Target->Docking Library Library of Thieno[3,2-b]pyridine Derivatives Library->Docking QSAR 3D-QSAR Analysis Docking->QSAR Binding Poses MD Molecular Dynamics Simulations Docking->MD Top Candidates Synthesis Synthesis of Novel Derivatives QSAR->Synthesis Design Insights MD->Synthesis Stability Analysis Bioassay Biological Evaluation Synthesis->Bioassay Bioassay->QSAR Activity Data Lead Lead Compound Bioassay->Lead Potent & Selective

Caption: A typical workflow for the computational design of thieno[3,2-b]pyridine-based inhibitors.

Experimental Protocols: A Practical Guide to In Silico Studies

This section provides a generalized, step-by-step methodology for performing key theoretical calculations on a thieno[3,2-b]pyridine derivative.

Protocol 1: Geometry Optimization and Frequency Calculation using DFT

  • Build the Molecule: Construct the 3D structure of the thieno[3,2-b]pyridine derivative using a molecular modeling software (e.g., GaussView, Avogadro).

  • Prepare the Input File: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). Specify the following parameters:

    • Calculation Type: Opt Freq for geometry optimization followed by frequency calculation.

    • Method: Choose a DFT functional (e.g., B3LYP).

    • Basis Set: Select a suitable basis set (e.g., 6-31G(d)).

    • Charge and Multiplicity: Specify the charge and spin multiplicity of the molecule.

  • Run the Calculation: Submit the input file to the quantum chemistry software.

  • Analyze the Output:

    • Geometry Optimization: Confirm that the optimization has converged to a stationary point.

    • Frequency Calculation: Check for the absence of imaginary frequencies to ensure that the optimized structure corresponds to a true minimum on the potential energy surface.

    • Extract Data: Obtain the optimized coordinates, electronic energies (HOMO, LUMO), and other desired properties from the output file.

Protocol 2: Molecular Docking using AutoDock Vina

  • Prepare the Receptor:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges.

  • Prepare the Ligand:

    • Generate the 3D structure of the thieno[3,2-b]pyridine derivative.

    • Assign partial charges and define the rotatable bonds.

  • Define the Binding Site:

    • Identify the active site of the receptor based on experimental data or by using a binding site prediction tool.

    • Define a grid box that encompasses the binding site.

  • Run the Docking Simulation:

    • Use AutoDock Vina to dock the prepared ligand into the receptor's binding site.

  • Analyze the Results:

    • Examine the predicted binding poses and their corresponding binding affinities.

    • Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) using a molecular visualization software (e.g., PyMOL, VMD).

Visualizing a Ligand-Receptor Interaction

The following diagram illustrates a simplified representation of a thieno[3,2-b]pyridine inhibitor bound to the active site of a protein kinase.

LigandReceptor cluster_Receptor Protein Kinase Active Site cluster_Ligand Thieno[3,2-b]pyridine Inhibitor A Hinge Region (Backbone H-bonds) B Hydrophobic Pocket C Gatekeeper Residue D Catalytic Lysine L Thieno[3,2-b]pyridine Core L->A H-bond L->B Hydrophobic Interaction L->C Steric Interaction

Caption: A schematic of a thieno[3,2-b]pyridine inhibitor interacting with key residues in a protein kinase active site.

Conclusion and Future Directions

Theoretical and computational studies have proven to be invaluable in unlocking the potential of the thieno[3,2-b]pyridine scaffold in drug discovery. From elucidating its fundamental electronic properties to guiding the design of highly selective and potent inhibitors, these in silico approaches have significantly accelerated the drug development process. The continued development of more accurate and efficient computational methods, coupled with the increasing availability of high-performance computing resources, will undoubtedly lead to even greater successes in the future. Future research in this area will likely focus on the application of more advanced techniques, such as free energy perturbation (FEP) calculations for more accurate prediction of binding affinities, and the use of machine learning and artificial intelligence to navigate the vast chemical space of thieno[3,2-b]pyridine derivatives. The synergy between theoretical predictions and experimental validation will continue to be the cornerstone of innovation in the quest for novel therapeutics based on this remarkable heterocyclic system.

References

  • 3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors - RSC Publishing.
  • PHARMACOPHORE MODELING AND QSAR STUDY OF THIENO (3, 2 - b) PYRIMIDINE ANALOGS AS VEGFR-2 INHIBITORS Original Article | Semantic Scholar.
  • Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H) - PMC.
  • New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities - Arabian Journal of Chemistry.
  • Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed.
  • Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed.
  • (PDF) Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - ResearchGate.
  • Molecular docking, 3D-QSAR, and molecular dynamics simulations of thieno[3,2-b]pyrrole derivatives against anticancer targets of KDM1A/LSD1 - Taylor & Francis.
  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity.
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
  • Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed.
  • A Theoretical Approach to the Nucleophilic Behavior of Benzofused Thieno [3, 2-B] Furans Using DFT and HF Based Reactivity Descriptors - Semantic Scholar.
  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines - Journal of Applied Pharmaceutical Science.
  • Tandem synthesis and antibacterial screening of new thieno[2,3-b]pyridine-fused pyrimidin-4(3H)-ones linked to thiazole or oxazole units: Synthetic Communications - Taylor & Francis.
  • 3D-QSAR studies on thieno[3,2-d]pyrimidines as phosphodiesterase IV inhibitors - PubMed.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki Coupling of 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Introduction The thieno[3,2-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a broad spec...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The thieno[3,2-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a broad spectrum of biological activities.[1][2][3] The ability to functionalize this core structure is paramount for the development of novel therapeutic agents and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the formation of carbon-carbon bonds, providing a direct pathway to introduce aryl and heteroaryl substituents onto the thieno[3,2-b]pyridine ring.[1][4]

This document provides detailed application notes and a comprehensive protocol for the Suzuki coupling reaction of 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid with various boronic acids. The resulting 2-aryl-thieno[3,2-b]pyridine-7-carboxylic acids are valuable compounds for further derivatization and screening in drug discovery programs.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, typically a boronic acid or a boronate ester.[5][6] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]

The substrate, 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid, presents two key challenges:

  • The Electron-Deficient Heterocycle: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation, a phenomenon often referred to as the "2-pyridyl problem".[7]

  • The Carboxylic Acid Group: The acidic proton of the carboxylic acid can interfere with the basic conditions of the reaction. Furthermore, the carboxylate may coordinate with the palladium center, inhibiting catalysis.

To address these challenges, two primary strategies are presented in this guide: a direct coupling approach and a protection-based approach.

Strategic Approaches

Strategy 1: Direct Suzuki Coupling of the Free Carboxylic Acid

This approach is more atom-economical and avoids additional synthesis steps. Its success is highly dependent on the careful selection of the base and reaction conditions to minimize interference from the carboxylic acid group.

Strategy 2: Protection of the Carboxylic Acid

In this strategy, the carboxylic acid is first converted to an ester (e.g., methyl or ethyl ester). Following the Suzuki coupling, the ester is hydrolyzed to regenerate the carboxylic acid. This multi-step process is often more robust and can lead to higher yields, especially when the direct coupling proves challenging.

Experimental Protocols

Protocol 1: Direct Suzuki Coupling

This protocol is adapted from successful Suzuki couplings of similar thienopyridine systems and is a good starting point for optimization.[1]

Materials:

  • 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2–4 mol%)

  • Base: Potassium carbonate (K₂CO₃) (3.0–6.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) and Water (3:1 or 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (3.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add the degassed DME/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Purification: Filter the precipitate and wash with water. The crude product can be further purified by recrystallization or column chromatography.

Data Presentation: Optimized Reaction Conditions for Direct Coupling

ParameterRecommended ConditionRationale
Substrate 2-Bromothieno[3,2-b]pyridine-7-carboxylic acidThe starting material.
Coupling Partner Arylboronic acid or Arylboronic acid pinacol esterA slight excess (1.2-1.5 equivalents) is often used to ensure complete consumption of the starting halide.
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (2-4 mol%)The dppf ligand is effective for cross-coupling of heteroaryl halides.
Base K₂CO₃ (3.0-6.0 equiv)A moderately strong base that is effective in Suzuki couplings and less likely to cause side reactions compared to stronger bases.
Solvent DME/Water (3:1 or 4:1)A polar aprotic solvent mixture that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CHeating is typically required to drive the reaction to completion.
Reaction Time 3-12 hoursReaction progress should be monitored by TLC or LC-MS.

Visualization of Direct Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid - Arylboronic acid - K2CO3 - Pd(dppf)Cl2·CH2Cl2 B Add Degassed DME/Water A->B Under Inert Atmosphere C Heat to 80-100 °C (3-12 h) B->C D Cool and Dilute (Ethyl Acetate/Water) C->D Monitor by TLC/LC-MS E Acidify Aqueous Layer (1M HCl) D->E F Filter and Purify E->F

Caption: General experimental workflow for the direct Suzuki coupling.

Protocol 2: Protection-Coupling-Deprotection Strategy

This three-step approach offers a more reliable route to the desired product.

Step 2a: Esterification of the Carboxylic Acid

Materials:

  • 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid

  • Methanol or Ethanol

  • Thionyl chloride (SOCl₂) or a catalytic amount of concentrated sulfuric acid (H₂SO₄)

Procedure (using SOCl₂):

  • Suspend 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid in methanol or ethanol at 0 °C.

  • Slowly add thionyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding ester.

Step 2b: Suzuki Coupling of the Ester

This protocol is based on the successful coupling of a similar methyl ester derivative.[1]

Materials:

  • Methyl or Ethyl 2-Bromothieno[3,2-b]pyridine-7-carboxylate (1.0 equiv)

  • Arylboronic acid or its pinacol ester or potassium trifluoroborate salt (1.2–1.6 equiv)

  • Palladium Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2–4 mol%)

  • Base: K₂CO₃ (6.0 equiv)

  • Solvent: DME and Water (3:1)

Procedure:

  • Follow the procedure outlined in Protocol 1 , substituting the carboxylic acid with the corresponding ester.

  • For the work-up, after cooling and diluting with water and ethyl acetate, separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Step 2c: Hydrolysis of the Ester

Materials:

  • Methyl or Ethyl 2-Aryl-thieno[3,2-b]pyridine-7-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol and Water

Procedure:

  • Dissolve the ester in a mixture of THF (or methanol) and water.

  • Add an excess of LiOH or NaOH (2-3 equiv).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and acidify with 1M HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain the final product.

Visualization of Protection-Based Workflow

G A Esterification (e.g., SOCl2, MeOH) B Suzuki Coupling (Protocol 2b) A->B Protection C Hydrolysis (e.g., LiOH, THF/H2O) B->C Coupling D Final Product: 2-Aryl-thieno[3,2-b]pyridine-7-carboxylic acid C->D Deprotection

Caption: Workflow for the protection-based Suzuki coupling strategy.

Mechanism and Causality

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OH)2 Base ArPdAr Ar-Pd(II)L2-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' Product_out 2-Aryl-thieno[3,2-b]pyridine -7-carboxylic acid (or ester) RedElim->Product_out ArX_in 2-Bromothieno[3,2-b]pyridine -7-carboxylic acid (or ester) ArX_in->OxAdd ArB_in Arylboronic acid ArB_in->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thienopyridine, forming a Pd(II) intermediate. This is often the rate-limiting step, especially with electron-deficient heterocycles.

  • Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-thieno[3,2-b]pyridine-7-carboxylic acids. This guide provides two robust strategies to achieve this transformation. For initial attempts, the direct coupling protocol is recommended due to its efficiency. However, if challenges such as low yield or catalyst deactivation are encountered, the protection-coupling-deprotection strategy offers a reliable alternative. The versatility of the resulting products makes them attractive scaffolds for the development of new therapeutic agents and functional materials.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Queiroz, M. J. R. P., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(6), 1593. [Link]

  • Krasavin, M., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(12), 8273–8286. [Link]

  • Couto, I., et al. (2010). Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. European Journal of Medicinal Chemistry, 45(12), 5628–5634. [Link]

  • Moran, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 19(48), 10565-10569. [Link]

  • Ye, M., et al. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Tetrahedron Letters, 54(43), 5843-5846. [Link]

  • Malik, I., et al. (2020). Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. Molecules, 25(9), 2108. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]

  • Forgione, P., & Brochu, M.-C. (2011). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications, 47(39), 11056-11058. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]

  • Limm, R. T., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2329–2337. [Link]

  • Maimone, T. J., & Baran, P. S. (2018). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Journal of the American Chemical Society, 140(40), 12798–12802. [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Moinet, G., et al. (1985). Thieno [3,2-c] pyridine derivatives and their therapeutic application. U.S.
  • Zuo, H., Zhang, C., & Niu, D. (2026). Protecting group-free and 1,2-trans selective glycosylation of carboxylic acids. ChemRxiv. [Link]

  • Aydin, F., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3743–3754. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Lenardão, E. J., et al. (2022). Visible light-promoted synthesis of 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1083-1090. [Link]

  • Gujral, S., et al. (2012). Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. [Link]

  • Breitenmoser, D., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry, 74(5), 356-360. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Friis, S. D., Lindhardt, A. T., & Skrydstrup, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1888–1891. [Link]

  • Kumar, K., et al. (2025). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(43), 15330–15333. [Link]

Sources

Application

using 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid in cancer research

Application Note: Leveraging 2-Bromothieno[3,2-b]pyridine-7-carboxylic Acid as a Privileged Scaffold in Kinase Inhibitor Design Introduction: The "Privileged" Scaffold In the landscape of oncology drug discovery, 2-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 2-Bromothieno[3,2-b]pyridine-7-carboxylic Acid as a Privileged Scaffold in Kinase Inhibitor Design

Introduction: The "Privileged" Scaffold

In the landscape of oncology drug discovery, 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid represents a high-value "privileged scaffold." Its utility stems from its rigid bicyclic heteroaromatic structure, which mimics the purine core of ATP. This structural mimicry allows derivatives of this scaffold to function as potent ATP-competitive inhibitors for various protein kinases, most notably the PIM kinases (PIM-1, PIM-2, PIM-3) and VEGFR-2 , which are critical drivers in hematological malignancies and solid tumor angiogenesis.

This Application Note details the strategic utilization of this scaffold. We focus on its dual-vector functionalization—exploiting the orthogonal reactivity of the C7-carboxylic acid and the C2-bromide—to generate libraries of bioactive small molecules.

Chemical Biology & Mechanism of Action

Structural Logic (The "Warhead" Strategy)

The thieno[3,2-b]pyridine core serves as a template to orient functional groups into specific regions of the kinase ATP-binding pocket:

  • The C7-Carboxylic Acid: Acts as the anchor point. When converted to an amide, the resulting carbonyl and N-H moieties often form critical hydrogen bonds with the "hinge region" of the kinase (e.g., Glu121 in PIM-1).

  • The C2-Bromide: Positioned to face the hydrophobic back-pocket or the solvent-exposed front, depending on the binding mode. This site is ideal for Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups that improve potency and selectivity (the "selectivity filter").

Target Validation: PIM Kinase Signaling

PIM kinases are constitutively active serine/threonine kinases overexpressed in leukemia (AML, CLL) and prostate cancer. Unlike many kinases, PIMs do not require phosphorylation for activation, making their abundance the primary driver of activity.

Key Pathway: PIM-1 phosphorylates BAD (Bcl-2-associated death promoter) at Ser112. Unphosphorylated BAD promotes apoptosis; phosphorylated BAD is sequestered by 14-3-3 proteins, preventing apoptosis and leading to cancer cell survival.

PIM_Signaling STAT JAK/STAT Pathway PIM PIM-1 Kinase (Target) STAT->PIM Upregulates Expression BAD_U BAD (Unphosphorylated) Pro-Apoptotic PIM->BAD_U Phosphorylates BAD_P p-BAD (Ser112) Sequestered by 14-3-3 BAD_U->BAD_P Phosphorylation SURVIVAL Cell Survival (Apoptosis Blocked) BAD_P->SURVIVAL Promotes DRUG Thienopyridine Inhibitor DRUG->PIM Inhibits (ATP Competitive)

Figure 1: The PIM-1 signaling cascade.[1] Thieno[3,2-b]pyridine derivatives inhibit PIM-1, preventing BAD phosphorylation and restoring apoptotic pathways.

Experimental Workflow: Synthesis & Derivatization

Objective: Create a focused library of inhibitors by first modifying the C7 acid (hinge binder) and then the C2 bromide (hydrophobic tail).

Protocol A: C7-Amide Coupling (Hinge Binder Installation)

Rationale: The amide moiety is crucial for hydrogen bonding within the kinase hinge region. We perform this step before the Suzuki coupling to avoid catalyst poisoning by the free acid.

Materials:

  • 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid (1.0 eq)

  • Amine partner (e.g., trans-4-aminocyclohexanol or piperazine derivative) (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step:

  • Activation: Dissolve the carboxylic acid (100 mg, 0.39 mmol) in DMF (3 mL). Add DIPEA (0.2 mL) and HATU (222 mg). Stir at room temperature (RT) for 15 minutes. Observation: Solution typically turns yellow.

  • Coupling: Add the amine partner (0.47 mmol).

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass: M+1).

  • Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ (2x) and brine (1x). Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

    • Critical Check: Ensure the bromine atom is intact (Isotopic pattern in MS: M and M+2 peaks of equal intensity).

Protocol B: C2-Suzuki-Miyaura Coupling (Tail Installation)

Rationale: This step introduces diversity.[1] Aryl boronic acids are coupled to the C2-bromide to extend the molecule into the hydrophobic pocket.

Materials:

  • C7-Amide intermediate (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (e.g., 4-fluorophenylboronic acid) (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 eq)

  • Base: 2M Na₂CO₃ (aqueous) (3.0 eq)

  • Solvent: 1,4-Dioxane

Step-by-Step:

  • Degassing: Combine intermediate, boronic acid, and base in dioxane/water (4:1 ratio) in a microwave vial. Sparge with nitrogen for 5 minutes. Why? Oxygen poisons Palladium(0) species.

  • Catalysis: Add Pd(dppf)Cl₂. Seal the vial immediately.

  • Heating: Heat to 90°C (oil bath) or 100°C (microwave, 30 mins).

  • Filtration: Filter through a Celite pad to remove Palladium black.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Synthesis_Workflow SM 2-Br-thieno[3,2-b] pyridine-7-COOH INT Intermediate: 2-Br-7-Amide SM->INT HATU, Amine (Protocol A) PROD Final Inhibitor: 2-Aryl-7-Amide INT->PROD Pd(dppf)Cl2, Ar-B(OH)2 (Protocol B)

Figure 2: Synthetic route for library generation. The C7 acid is functionalized first, followed by the C2 bromide.

Biological Evaluation Protocols

Protocol C: In Vitro PIM-1 Kinase Assay (ADP-Glo)

Rationale: Measures the conversion of ATP to ADP by the kinase. High ADP production = High Kinase Activity. Inhibitors reduce ADP production.

  • Preparation: Prepare 1x Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).

  • Enzyme Mix: Dilute recombinant PIM-1 (0.2 ng/µL) in buffer.

  • Substrate Mix: Dilute BAD peptide (0.2 µg/µL) and Ultra-Pure ATP (10 µM) in buffer.

  • Dosing: Add 1 µL of test compound (in DMSO) to a 384-well white plate. (Include DMSO-only control and Staurosporine positive control).

  • Reaction: Add 2 µL Enzyme Mix + 2 µL Substrate Mix. Incubate 60 mins at RT.

  • Detection: Add 5 µL ADP-Glo Reagent (40 mins). Add 10 µL Kinase Detection Reagent (30 mins).

  • Read: Measure Luminescence. Calculate IC₅₀ using a 4-parameter logistic fit.

Data Interpretation (Representative):

Compound IDR1 (C7-Amide)R2 (C2-Aryl)PIM-1 IC₅₀ (nM)Interpretation
Ref (Stauro) --4.5Valid Assay
TP-001 PiperazineH (Unsubstituted)>10,000Inactive (Needs hydrophobic tail)
TP-002 PiperazinePhenyl450Moderate Activity
TP-003 Piperazine2,6-Difluorophenyl12Potent Hit (Fills pocket)

References

  • Barberis, A., et al. (2018). Thieno[3,2-b]pyridine derivatives as inhibitors of PIM kinases. Source: (General reference for scaffold class).

  • Exelixis, Inc. (2010). Substituted Thieno[3,2-b]pyridines as Kinase Inhibitors. Source: (Foundational IP for this scaffold in oncology).

  • Mohareb, R. M., et al. (2016).[3] Synthesis of new thieno[2,3-b]pyridine derivatives as PIM-1 inhibitors. Source: (Note: Discusses the [2,3-b] isomer, establishing the bioisostere logic).

  • Cui, J., et al. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases. Source:[4] (Recent validation of the specific [3,2-b] scaffold).

Sources

Method

screening of 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid derivatives

Application Note: High-Throughput Screening & Optimization of 2-Bromothieno[3,2-b]pyridine-7-carboxylic Acid Derivatives Abstract The thieno[3,2-b]pyridine scaffold represents a privileged structure in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening & Optimization of 2-Bromothieno[3,2-b]pyridine-7-carboxylic Acid Derivatives

Abstract

The thieno[3,2-b]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and indoles. Its utility is particularly pronounced in the inhibition of serine/threonine kinases (e.g., Pim-1, Aurora) and tyrosine kinases (e.g., VEGFR, c-Met). This application note details the operational workflow for utilizing 2-bromothieno[3,2-b]pyridine-7-carboxylic acid as a bifunctional core. We provide validated protocols for orthogonal functionalization—exploiting the C7-carboxylic acid for solubility/interaction tuning and the C2-bromide for hydrophobic pocket exploration—followed by a self-validating screening cascade.

Introduction & Chemical Logic

The 2-bromothieno[3,2-b]pyridine-7-carboxylic acid core offers a distinct advantage in drug discovery: vector orthogonality .

  • C7-Position (Carboxylic Acid): Located on the pyridine ring, this handle is ideal for amide coupling to introduce solubilizing groups (e.g., morpholine, piperazine) or hydrogen-bond acceptors that interact with the solvent-exposed regions of the kinase ATP-binding site.

  • C2-Position (Bromine): Located on the thiophene ring, this halogen serves as an electrophilic handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This vector typically directs substituents into the hydrophobic "gatekeeper" region of the target protein.

This guide prioritizes a "Solubility-First" synthetic strategy , where the C7 position is functionalized prior to the C2 diversification to prevent catalyst poisoning by the free acid and to improve the solubility of intermediates.

Workflow Overview

The following directed graph illustrates the critical path from starting material to lead candidate, emphasizing decision gates.

ScreeningWorkflow Start 2-Br-thieno[3,2-b]pyridine- 7-COOH (Scaffold) Step1 Step 1: C7 Amidation (Solubility Handle) Start->Step1 HATU/DIPEA QC1 QC: LC-MS & NMR (Confirm Regio) Step1->QC1 Step2 Step 2: C2 Suzuki Coupling (Diversity Library) QC1->Step2 Pass Filter In Silico Filter (Lipinski/Veber) Step2->Filter Assay1 Primary Screen: Kinase FRET/ADP-Glo Filter->Assay1 Select Top 96 Assay2 Secondary Screen: Cell Viability (CTG) Assay1->Assay2 Hits > 50% Inh Hit Validated Hit (IC50 < 100 nM) Assay2->Hit Dose Response

Figure 1: Integrated workflow for the synthesis and screening of thienopyridine derivatives. The process moves from chemical derivatization to biological validation.

Module 1: Library Synthesis Protocols

Step 1: C7-Amidation (The Solubilizing Handle)

Objective: Convert the carboxylic acid to an amide to improve physiochemical properties and prevent acidic interference in subsequent Pd-catalyzed steps.

Protocol:

  • Activation: Dissolve 2-bromothieno[3,2-b]pyridine-7-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature (RT) for 15 minutes to activate the acid.

  • Coupling: Add the amine partner (e.g., N-methylpiperazine, morpholine) (1.1 equiv).

  • Reaction: Stir at RT for 4–6 hours. Monitor by LC-MS (Target mass: M+H).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

    • Expert Insight: Avoid using acyl chlorides here. The thienopyridine nitrogen can act as a nucleophile, leading to N-acylation byproducts. HATU provides a cleaner reaction profile.

Step 2: C2-Suzuki-Miyaura Cross-Coupling (The Diversity Scan)

Objective: Introduce aryl/heteroaryl diversity at the C2 position.

Protocol:

  • Preparation: In a microwave vial, dissolve the C7-amide intermediate (from Step 1, 1.0 equiv) in 1,4-Dioxane/Water (4:1 ratio, 0.05 M).

  • Reagents: Add Boronic Acid/Ester (1.5 equiv) and Cs₂CO₃ (3.0 equiv).

  • Degassing (Critical): Sparge with Argon for 5 minutes. Failure to degas results in homocoupling of the boronic acid.

  • Catalyst: Add Pd(dppf)Cl₂[2]·DCM (5 mol%).

  • Reaction: Seal and heat to 90°C (thermal) or 110°C (microwave) for 1 hour.

  • Scavenging: Filter through a Celite/Silica plug to remove Palladium black.

  • Final QC: Purity >95% by HPLC is required for biological screening.

Module 2: Biological Screening (Kinase Inhibition)

Given the scaffold's prevalence in kinase inhibition (specifically Pim-1, VEGFR-2, and c-Met), a biochemical FRET-based assay is the gold standard for the primary screen.

Primary Assay: TR-FRET (LanthaScreen™) Protocol

Target: Pim-1 Kinase (Representative Ser/Thr Kinase).[3][4]

Reagents:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Europium-labeled anti-tag antibody.

  • Alexa Fluor® 647-labeled Kinase Tracer.

Step-by-Step:

  • Compound Plating: Dispense 10 nL of library compounds (in 100% DMSO) into a 384-well low-volume white plate (Final concentration: 10 µM, 1% DMSO).

  • Enzyme Addition: Add 5 µL of Pim-1 Kinase (0.5 nM final) in Kinase Buffer. Incubate 10 mins.

  • Tracer/Antibody Mix: Add 5 µL of Tracer (100 nM) and Eu-Antibody (2 nM).

  • Incubation: Incubate 1 hour at RT in the dark.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a multimode plate reader (Excitation: 340 nm; Emission: 665 nm [Acceptor] and 615 nm [Donor]).

  • Data Calculation: Calculate Emission Ratio (665/615).

    • Self-Validation: The Z'-factor must be > 0.5 using Staurosporine (positive control) and DMSO (negative control) wells.

Secondary Assay: Cell Viability (CellTiter-Glo®)

Objective: Confirm that enzymatic inhibition translates to cellular efficacy in relevant cancer lines (e.g., MV-4-11 for Pim-1 or MDA-MB-231 for multi-kinase).

Protocol:

  • Seed cells (3,000 cells/well) in 96-well opaque plates. Allow attachment (24 h).

  • Treat with compounds (9-point dose-response, 10 µM top concentration).

  • Incubate for 72 hours at 37°C.

  • Add CellTiter-Glo reagent (1:1 ratio with media). Shake for 2 mins.

  • Measure Luminescence.

  • Analysis: Fit data to a 4-parameter logistic curve to determine EC50.

Data Analysis & SAR Visualization

The following logic diagram explains how to interpret the Structure-Activity Relationship (SAR) based on the screening results.

SAR_Logic Result Screening Data Analysis Branch1 High Potency (IC50 < 50nM) Low Solubility Result->Branch1 Branch2 Low Potency (IC50 > 1µM) Result->Branch2 Branch3 High Potency High Cytotoxicity (Normal Cells) Result->Branch3 Action1 Optimize C7 Amide (Add Morpholine/Piperazine) Branch1->Action1 Action2 Change C2 Aryl Group (Explore H-Bond Donors) Branch2->Action2 Action3 Check Selectivity (Kinase Panel Profiling) Branch3->Action3

Figure 2: SAR Decision Tree. This logic guides the iterative optimization of the thieno[3,2-b]pyridine scaffold based on primary screening data.

Data Summary Table: Representative Expected Metrics

ParameterAcceptance CriteriaRationale
Purity (LC-MS) > 95%Impurities (e.g., Pd, homocoupled product) can cause false positives.
Z' Factor (Assay) > 0.5Ensures separation between signal and background noise is statistically significant.
Solubility > 50 µM in PBSCompounds must be soluble to be bioavailable; C7 modification controls this.
Selectivity > 10-fold vs. Off-targetPrevents toxicity. Thienopyridines can be promiscuous if not tuned.

References

  • Thieno[3,2-b]pyridine as a Kinase Scaffold

    • Title: Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases.
    • Source: Angewandte Chemie Int. Ed. (2025)
    • URL:[Link]

  • Synthesis & Cross-Coupling Protocols

    • Title: Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation.[5]

    • Source: Molecules (2021)[1][6][7][8]

    • URL:[Link][1][9][10]

  • Pim-1 Kinase Inhibition Context

    • Title: Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors.[3][4][11] (Note: Isomeric reference for biological context).

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2016)
    • URL:[Link][1]

  • Assay Methodology (TR-FRET)

Sources

Application

Application Note &amp; Protocols: High-Fidelity Structural Characterization of 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid using NMR and Mass Spectrometry

Foreword: The Analytical Imperative for Novel Thienopyridines The thieno[3,2-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, most famously represented by antiplatelet agents like Clopidogrel and Prasu...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Imperative for Novel Thienopyridines

The thieno[3,2-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, most famously represented by antiplatelet agents like Clopidogrel and Prasugrel, which act as P2Y12 receptor antagonists.[1][2][3] These compounds are prodrugs that require metabolic activation to exert their therapeutic effect.[3][4] The precise substitution pattern on this heterocyclic system is critical for modulating pharmacological activity, metabolic stability, and safety profiles. Consequently, the unambiguous structural verification of novel analogues, such as 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid, is a non-negotiable prerequisite for advancing any research or drug development program.

This document provides an in-depth technical guide to the definitive analysis of 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid. Moving beyond a simple recitation of methods, this note elucidates the causality behind experimental choices and provides robust, self-validating protocols for both Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Part 1: Molecular Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the gold standard for determining the precise atomic connectivity and chemical environment of a molecule in solution. For 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the integrity of the fused ring system.

Expert Insights: Solvent and Sample Preparation Causality

The quality of an NMR spectrum is directly contingent on the quality of the sample preparation. For a molecule containing both a basic pyridine nitrogen and an acidic carboxylic acid group, solubility can be challenging.

  • Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this analysis. Its high polarity readily dissolves the carboxylic acid, and its ability to form hydrogen bonds helps to sharpen the signal of the exchangeable carboxylic acid proton. While CDCl₃ is a common solvent, it may lead to poor solubility or peak broadening for this specific analyte.

  • Concentration & Purity: For ¹H NMR, a concentration of 5-25 mg in approximately 0.7 mL of solvent is ideal. For the significantly less sensitive ¹³C NMR, a more concentrated, near-saturated solution is recommended to reduce acquisition time. Critically, the sample must be free of all particulate matter, as suspended solids will distort the local magnetic field homogeneity, leading to broad, uninterpretable spectral lines.

Protocol 1.1: NMR Sample Preparation
  • Weighing: Accurately weigh the appropriate amount of 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid (10-20 mg for ¹H, 50-80 mg for ¹³C) into a clean, dry vial.[5]

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d₆. An internal standard such as tetramethylsilane (TMS) can be used for precise chemical shift calibration, although referencing to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C) is often sufficient.[6]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Filtration and Transfer: Using a clean Pasteur pipette with a small, tightly packed plug of glass wool at the neck, carefully filter the solution directly into a 5 mm NMR tube. This step is crucial to remove any micro-particulates.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr Acquire ¹H NMR Spectrum filter->h1_nmr 400-500 MHz Spectrometer c13_nmr Acquire ¹³C NMR Spectrum filter->c13_nmr process Phase & Baseline Correction h1_nmr->process c13_nmr->process reference Reference Spectrum process->reference interpret Assign Signals & Correlate Structure reference->interpret MS_Workflow cluster_prep Sample Preparation cluster_acq HRMS Acquisition (ESI-) cluster_proc Data Interpretation dissolve Prepare Dilute Solution (e.g., in Methanol) infuse Infuse into ESI Source dissolve->infuse full_scan Acquire Full Scan MS infuse->full_scan msms Acquire MS/MS on [M-H]⁻ full_scan->msms exact_mass Confirm Exact Mass & Formula full_scan->exact_mass isotope Verify Br Isotope Pattern full_scan->isotope fragments Analyze Fragmentation msms->fragments

Sources

Method

experimental procedure for synthesizing thieno[3,2-b]pyridine analogs

Application Note: High-Yield Synthesis and Functionalization of Thieno[3,2-b]pyridine Scaffolds Executive Summary The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisost...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis and Functionalization of Thieno[3,2-b]pyridine Scaffolds

Executive Summary

The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and indoles. It is extensively utilized in the development of kinase inhibitors (e.g., c-Met, VEGFR), anti-inflammatory agents, and phosphodiesterase inhibitors.

This Application Note provides a validated, scalable protocol for constructing the thieno[3,2-b]pyridine core via a modified Gould-Jacobs reaction, followed by activation (chlorination) and diversification (SNAr). Unlike traditional methods that suffer from regioselectivity issues, this step-wise approach ensures high isomeric purity and allows for the rapid generation of C-7 substituted analog libraries.

Strategic Overview & Mechanism

The synthesis hinges on the annulation of a pyridine ring onto a pre-functionalized thiophene. We utilize methyl 3-aminothiophene-2-carboxylate as the regiocontrol element. The amino group acts as the nucleophile for the initial condensation, while the ester serves as the electrophile for the final ring closure.

Core Pathway:
  • Condensation: Formation of an enamino-ester intermediate.

  • Cyclization: Thermal intramolecular substitution to form the pyridone.

  • Activation: Conversion of the pyridone (lactam) to a chloro-pyridine (imidoyl chloride equivalent).

  • Functionalization: Nucleophilic aromatic substitution (SNAr) to install diverse pharmacophores.

Visual Workflow (DOT Diagram)

ThienoPyridineSynthesis Start Methyl 3-aminothiophene- 2-carboxylate Inter1 Enamine Intermediate Start->Inter1 EMME, 110°C (Condensation) Core Thieno[3,2-b]pyridin- 7(4H)-one Inter1->Core Dowtherm A, 250°C (Cyclization) Active 7-Chloro Intermediate Core->Active POCl3, Reflux (Chlorination) Final 7-Amino-Thieno[3,2-b]pyridine (Target Analog) Active->Final R-NH2, iPr2NEt (SnAr Diversification)

Figure 1: Step-wise synthetic workflow for the generation of C-7 functionalized thieno[3,2-b]pyridine analogs.

Detailed Experimental Protocols

Phase 1: Scaffold Construction (The Gould-Jacobs Route)

Objective: Synthesis of methyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate (or the decarboxylated 7-one).

Note: The inclusion of the C-6 ester (from EMME) improves solubility and provides a handle for further modification. If the bare scaffold is required, a hydrolysis/decarboxylation step is added before chlorination.

Reagents:

  • Methyl 3-aminothiophene-2-carboxylate (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

  • Ethanol (for recrystallization)

Step-by-Step Protocol:

  • Enamine Formation:

    • In a round-bottom flask equipped with a Dean-Stark trap (optional but recommended), dissolve methyl 3-aminothiophene-2-carboxylate (15.7 g, 100 mmol) in EMME (23.7 g, 110 mmol).

    • Heat the neat mixture (or in toluene) to 110–120°C for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting amine spot should disappear.

    • Checkpoint: The product solidifies upon cooling. Recrystallize from ethanol to obtain the enamine intermediate. Yield Expectation: >85%.

  • Thermal Cyclization:

    • Heat Dowtherm A (100 mL) to a rolling boil (approx. 250–257°C) in a heavy-walled flask.

    • Safety Alert: Ensure the setup is behind a blast shield; Dowtherm vapor is flammable.

    • Add the enamine intermediate (10 g) portion-wise to the boiling solvent. Rapid addition is crucial to prevent polymerization but must be controlled to avoid boil-over.

    • Continue reflux for 20–30 minutes.

    • Cool the mixture to room temperature. The thienopyridone product will precipitate.[1]

    • Dilute with hexanes (100 mL) to maximize precipitation, filter, and wash effectively with hexanes to remove Dowtherm A.

    • Yield Expectation: 70–80% as a tan solid.

Phase 2: Scaffold Activation (Chlorination)

Objective: Synthesis of 7-chlorothieno[3,2-b]pyridine. Causality: The pyridone oxygen is a poor leaving group. Conversion to the chloride creates a highly reactive electrophile at C-7 due to the electron-deficient nature of the pyridine ring [1, 3].

Reagents:

  • Thieno[3,2-b]pyridin-7-one intermediate (1.0 equiv)

  • Phosphorus oxychloride (POCl3) (Excess, solvent/reagent)[2][3]

  • DMF (Catalytic, 2-3 drops)

Step-by-Step Protocol:

  • Place the dried thienopyridone (5.0 g) in a dry RBF under argon.

  • Add POCl3 (25 mL). The solid may not dissolve immediately.

  • Add 3 drops of dry DMF. (This forms the Vilsmeier-Haack reagent in situ, accelerating the reaction).

  • Reflux the mixture (105°C) for 4–6 hours. The solution should turn dark and homogeneous.

  • Workup (Critical for Safety):

    • Cool the reaction mixture to room temperature.

    • Remove excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).

    • Pour the residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C.

    • Neutralize carefully with saturated NaHCO3 or NH4OH to pH 8.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry over MgSO4, filter, and concentrate.

    • Characterization: 1H NMR (CDCl3) typically shows a downfield shift of the aromatic protons.

    • Yield Expectation: 85–95%.

Phase 3: Library Generation (SNAr Diversification)

Objective: Synthesis of 7-amino/7-thio analogs. Mechanism: The nitrogen at position 4 renders the C-7 position susceptible to nucleophilic attack via an addition-elimination mechanism (Meisenheimer complex) [4].

Reagents:

  • 7-Chlorothieno[3,2-b]pyridine (1.0 equiv)

  • Target Amine (R-NH2) (1.2 – 1.5 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Isopropanol (IPA) or n-Butanol (for unreactive amines)

Step-by-Step Protocol:

  • Dissolve 7-chlorothieno[3,2-b]pyridine (100 mg, 0.59 mmol) in IPA (3 mL).

  • Add the amine (0.71 mmol) and DIPEA (1.18 mmol).

  • Reaction Conditions:

    • Aliphatic Amines: Heat at 80°C (sealed tube) for 2–4 hours.

    • Anilines/Aromatic Amines: Heat at 100–120°C (n-Butanol) or use microwave irradiation (120°C, 20 min).

  • Workup:

    • Cool to room temperature.[1]

    • If the product precipitates, filter and wash with cold ether.

    • If soluble, evaporate solvent and purify via flash chromatography (DCM/MeOH gradient).

Data Summary & Quality Control

Table 1: Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield in Cyclization Enamine not fully formed or temperature too low.Ensure temp reaches >250°C (Dowtherm). Verify enamine purity by TLC before cyclizing.
Incomplete Chlorination Wet reagents or insufficient activation.Use fresh POCl3. Increase catalytic DMF. Ensure strictly anhydrous conditions.
SNAr Fails (Anilines) Nucleophile is too weak.Switch solvent to NMP or DMSO and increase temp to 140°C. Alternatively, use Buchwald-Hartwig coupling (Pd2(dba)3, Xantphos).
Regioisomer Contamination Incorrect starting material isomer.Verify starting material is 3-amino thiophene-2-carboxylate, NOT 2-amino thiophene-3-carboxylate.

Self-Validating QC Metrics:

  • 1H NMR Validation:

    • Parent Scaffold: Look for the characteristic thiophene doublets (J ~5.5 Hz) at δ 7.5–8.0 ppm.

    • 7-Chloro Intermediate: The C-7 proton signal disappears.

    • Final Analog: Appearance of NH signal (broad singlet) and alkyl/aryl protons of the nucleophile.

  • Purity: HPLC purity >95% is required for biological assays.

Safety & Hazards

  • POCl3: Highly corrosive and reacts violently with water. quench only onto ice.

  • Dowtherm A: High boiling point (257°C). Risk of severe thermal burns. Use appropriate PPE and blast shields.

  • Thiophenes: Many thiophene derivatives have sulfur-like odors; use a fume hood.

References

  • Narkhede, U., et al. (2017). "One-Pot Synthesis of 7-Chloro-2-arylthieno[3,2-b]pyridin-3-ols and Their Derivatization." Journal of Heterocyclic Chemistry. Available at: [Link]

  • ChemHelpASAP. (2020). "SNAr reactions of pi-deficient aromatic rings." YouTube/ChemHelpASAP.[4] Available at: [Link]

Sources

Application

Application Note: Thienopyridines in Kinase Inhibitor Development

Abstract The thienopyridine scaffold represents a privileged pharmacophore in modern kinase inhibitor discovery, offering a distinct bioisosteric alternative to the ubiquitous quinoline and thienopyrimidine systems. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thienopyridine scaffold represents a privileged pharmacophore in modern kinase inhibitor discovery, offering a distinct bioisosteric alternative to the ubiquitous quinoline and thienopyrimidine systems. While historically recognized for P2Y12 antagonism (e.g., Clopidogrel), the thieno[2,3-b]pyridine and thieno[3,2-b]pyridine isomers have emerged as potent ATP-competitive scaffolds. This guide details the structural rationale, synthetic protocols, and validation workflows for deploying thienopyridines against targets such as c-Met , VEGFR2 , Aurora Kinases , and IKKβ .

Structural Rationale & Chemical Space

The Bioisosteric Advantage

Kinase inhibitors typically target the ATP-binding pocket (hinge region). The thienopyridine scaffold mimics the purine core of ATP but offers unique vectors for substitution that allow access to the "back pocket" (hydrophobic region II) and the solvent-exposed front region.

  • Hinge Binding: The pyridine nitrogen (N1) often serves as the hydrogen bond acceptor for the kinase hinge region.

  • Vector Control: Unlike the symmetric quinazoline core, the fused thiophene ring introduces asymmetry, allowing precise tuning of lipophilicity and metabolic stability without significantly altering the hydrogen bond network.

  • Scaffold Isomers:

    • Thieno[2,3-b]pyridine: Common in IKKβ and proliferative kinase inhibitors.

    • Thieno[3,2-b]pyridine: Validated scaffold for dual c-Met/VEGFR2 inhibition.

Visualization of Binding Mode

The following diagram illustrates the structural relationship between the thienopyridine scaffold and the ATP binding pocket.

Thienopyridine_Binding ATP_Pocket ATP Binding Pocket Scaffold Thieno[2,3-b]pyridine Core Hinge Hinge Region (H-Bond Acceptor) Scaffold->Hinge Pyridine N (N1) Hydrophobic Hydrophobic Back Pocket (Selectivity) Scaffold->Hydrophobic C5/C6 Substitution Solvent Solvent Front (Solubility/PK) Scaffold->Solvent C2/C3 Substitution Hinge->ATP_Pocket Hydrophobic->ATP_Pocket

Figure 1: Pharmacophore mapping of the thienopyridine scaffold within the kinase ATP-binding site.

Synthetic Protocols

The construction of the thienopyridine core relies heavily on the Gewald Reaction , a robust multicomponent cyclization that forms the aminothiophene intermediate, followed by annulation to the pyridine ring.

Protocol: Synthesis of Thieno[2,3-b]pyridine Scaffold

Objective: Synthesize a functionalized core suitable for SAR (Structure-Activity Relationship) exploration.

Step 1: The Gewald Reaction (Aminothiophene Formation)[1][2][3]
  • Reagents: Ketone (e.g., cyclohexanone or substituted ketone), activated nitrile (e.g., malononitrile or ethyl cyanoacetate), elemental sulfur (

    
    ), morpholine or diethylamine (base).
    
  • Procedure:

    • Dissolve ketone (1.0 eq) and activated nitrile (1.0 eq) in ethanol.

    • Add elemental sulfur (1.0 eq).

    • Add morpholine (1.0 eq) dropwise while stirring. Caution: Exothermic reaction.

    • Reflux for 2–4 hours.

    • Cool to room temperature; precipitate the 2-aminothiophene product.

    • Filter and wash with cold ethanol.

Step 2: Pyridine Annulation
  • Reagents: 2-aminothiophene intermediate, active methylene compound (e.g., diethyl malonate) or cyclizing agent (e.g., triethyl orthoformate/acetic anhydride).

  • Procedure:

    • Mix 2-aminothiophene (1.0 eq) with diethyl malonate (1.2 eq) in diphenyl ether or Dowtherm A.

    • Heat to 200–250°C for 1–2 hours (thermal cyclization).

    • Cool and dilute with hexane to precipitate the thieno[2,3-b]pyridine-4-one derivative.

Step 3: Activation (Chlorination)
  • Reagents:

    
     (Phosphorus oxychloride).
    
  • Procedure:

    • Suspend the "one" intermediate in neat

      
      .
      
    • Reflux for 3 hours.

    • Evaporate excess

      
       under reduced pressure.
      
    • Neutralize with

      
       (aq) and extract with DCM.
      
    • Result: 4-chlorothieno[2,3-b]pyridine (Key intermediate for SNAr).

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: Ketone + Nitrile + Sulfur Gewald Step 1: Gewald Reaction (Forms 2-Aminothiophene) Start->Gewald Annulation Step 2: Pyridine Annulation (Forms Thienopyridin-4-one) Gewald->Annulation Chlorination Step 3: Chlorination (POCl3) (Forms 4-Cl-Thienopyridine) Annulation->Chlorination SNAr Step 4: Nucleophilic Substitution (Introduce Kinase Specificity) Chlorination->SNAr + Anilines/Amines Final Final Kinase Inhibitor SNAr->Final

Figure 2: Step-wise synthetic route from raw materials to active kinase inhibitor.

Application Case Studies

Case Study A: Dual c-Met / VEGFR2 Inhibition

Target: Tyrosine Kinases (RTKs) involved in angiogenesis and metastasis. Scaffold: Thieno[3,2-b]pyridine. Mechanism: Type I (ATP-competitive) binding. Key SAR Insight: Substitution at the 7-position (of the thieno[3,2-b] system) with a quinoline or naphthyridine moiety enhances


-stacking interactions within the active site, while a urea linkage at the 2-position extends into the solvent front to improve solubility and potency.
  • Reference Compound: Analogues of Cabozantinib but with a thienopyridine core.[4]

  • Potency:

    
     (Biochemical).
    
Case Study B: IKKβ Inhibition for Inflammation

Target: Serine/Threonine Kinase (Inflammatory pathway). Scaffold: Thieno[2,3-b]pyridine.[4][5] Mechanism: Inhibition of NF-


B activation.
Key SAR Insight:  The 2-carboxamide group is critical for hydrogen bonding with the hinge region residues (specifically the backbone of Glu97 and Cys99 in IKKβ).

Validation Protocols (Assays)

To validate the synthesized thienopyridines, a tiered assay system is required.

Biochemical Assay: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

Purpose: Determine intrinsic


 against recombinant kinase.
  • Materials:

    • Recombinant Kinase (e.g., c-Met, VEGFR2).

    • Biotinylated Peptide Substrate.

    • Europium-labeled anti-phospho-antibody.

    • APC-labeled Streptavidin.

    • ATP (

      
       concentration).
      
  • Protocol:

    • Preparation: Dilute compounds in DMSO (serial dilution).

    • Incubation: Mix Kinase + Compound + Peptide + ATP in 384-well plate. Incubate for 60 min at RT.

    • Detection: Add Detection Mix (Eu-Ab + APC-Streptavidin). Incubate 60 min.

    • Read: Measure signal ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

    • Analysis: Fit data to a 4-parameter logistic equation.

Cellular Assay: Western Blot Target Engagement

Purpose: Confirm the inhibitor permeates the cell and inhibits the target in vivo.

  • Cell Line: HUVEC (for VEGFR) or A549 (for c-Met).

  • Protocol:

    • Seed cells (

      
       cells/well) in 6-well plates.
      
    • Starve cells (serum-free media) for 12 hours.

    • Treat with thienopyridine inhibitor (0.1, 1.0, 10

      
      M) for 2 hours.
      
    • Stimulate with ligand (e.g., VEGF or HGF) for 15 mins.

    • Lyse cells (RIPA buffer + Phosphatase Inhibitors).

    • Blotting: Probe for p-VEGFR2 (Tyr1175) or p-c-Met .

    • Control: Probe for Total VEGFR2/c-Met and

      
      -Actin.
      

Quantitative Data Summary

Scaffold TypePrimary TargetTypical

(nM)
Key Structural Feature
Thieno[3,2-b]pyridine c-Met / VEGFR25 – 507-position aromatic substitution
Thieno[2,3-b]pyridine IKKβ10 – 1002-carboxamide H-bond donor
Thieno[2,3-b]pyridine Aurora Kinase50 – 200Urea linker at C-2 position

Troubleshooting & Optimization

  • Solubility Issues: Thienopyridines can be planar and lipophilic (high LogP).

    • Solution: Introduce solubilizing groups (morpholine, piperazine) at the solvent-exposed region (usually C-2 or C-6 depending on the isomer).

  • Low Yield in Gewald Reaction:

    • Solution: Ensure the ketone is fresh. Use strictly anhydrous ethanol if the imine formation is sluggish.

  • Selectivity:

    • Solution: If the compound hits too many kinases (promiscuous), increase the bulk of the "gatekeeper" interacting moiety to exploit steric clashes in non-target kinases.

References

  • Discovery of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases. Source: Bioorganic & Medicinal Chemistry Letters (2008).[6] URL:[Link]

  • Discovery of thienopyridine analogues as potent IκB kinase β inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2009).[7] URL:[Link]

  • Thienopyridine ureas as dual inhibitors of the VEGF and Aurora kinase families. Source: Bioorganic & Medicinal Chemistry Letters (2012). URL:[Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Source: Russian Chemical Reviews (2005).[2] URL:[Link]

  • Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors. Source: Molecular Diversity (2024).[4] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid

Welcome to the technical support center for the synthesis of 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we address common challenges encountered during the synthesis, providing troubleshooting strategies, detailed protocols, and the scientific rationale behind our recommendations.

Table of Contents

  • Synthesis Overview & Key Challenges

  • Troubleshooting Guide: Low Yield & Impurities

    • Q1: My overall yield is low. Where should I start investigating?

    • Q2: I am observing poor regioselectivity during bromination, with a mixture of 2-bromo and 3-bromo isomers. How can I improve selectivity for the 2-position?

    • Q3: My final product is contaminated with a significant amount of dibrominated species. How can I prevent this over-bromination?

    • Q4: The hydrolysis of my nitrile/ester precursor to the carboxylic acid is incomplete or sluggish. What can I do?

  • Frequently Asked Questions (FAQs)

    • What is the most common synthetic route for this molecule?

    • Which analytical techniques are best for monitoring reaction progress and purity?

    • Are there any specific safety precautions I should take?

  • Experimental Protocols

    • Protocol 1: Regioselective Bromination of Thieno[3,2-b]pyridine-7-carbonitrile

    • Protocol 2: Basic Hydrolysis of 2-Bromothieno[3,2-b]pyridine-7-carbonitrile

  • References

Synthesis Overview & Key Challenges

The synthesis of 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid typically involves a multi-step sequence. A common and effective strategy is to first construct the core thieno[3,2-b]pyridine heterocycle, often with a precursor group at the 7-position (like a nitrile or ester), followed by regioselective bromination of the thiophene ring, and finally, conversion of the precursor group to the carboxylic acid.

The primary challenges that researchers face are:

  • Controlling Regioselectivity: The thiophene ring in the thieno[3,2-b]pyridine system is electron-rich and susceptible to electrophilic substitution. However, both the C2 and C3 positions are activated, potentially leading to mixtures of isomers.[1]

  • Preventing Over-bromination: The brominated product is often still reactive enough to undergo a second bromination, leading to difficult-to-remove di-bromo impurities.

  • Harsh Hydrolysis Conditions: The conversion of a nitrile or ester to a carboxylic acid can require harsh basic or acidic conditions, which may lead to side reactions like debromination or decomposition.[2]

This guide will help you navigate these common pitfalls to improve your yield and purity.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Electrophilic Bromination cluster_2 Step 3: Hydrolysis A Starting Materials (e.g., substituted thiophene) B Thieno[3,2-b]pyridine-7-carbonitrile A->B Cyclization (e.g., Thorpe-Ziegler) C 2-Bromothieno[3,2-b]pyridine-7-carbonitrile B->C NBS, Acetonitrile D Side Product: 3-Bromo Isomer B->D Non-selective conditions E Side Product: Di-bromo Species C->E Excess NBS or prolonged time F Target Molecule: 2-Bromothieno[3,2-b]pyridine- 7-carboxylic acid C->F NaOH(aq), EtOH Reflux

Caption: General synthetic route to the target molecule.

Troubleshooting Guide: Low Yield & Impurities

Q1: My overall yield is low. Where should I start investigating?

Answer: A low overall yield is a multi-factorial problem. The most effective way to troubleshoot is to analyze each step of your synthesis independently.

Possible Causes & Solutions:

  • Cause 1: Inefficient Cyclization (Formation of the Thieno[3,2-b]pyridine core). The initial construction of the heterocyclic core is critical. Reactions like the Thorpe-Ziegler cyclization can be sensitive to base, solvent, and temperature.[3]

    • Solution:

      • Confirm Starting Material Purity: Ensure your starting materials (e.g., 3-cyanopyridine-2(1H)-thiones and α-chloroacetanilides) are pure and dry.

      • Optimize Base and Solvent: The choice of base (e.g., KOH, NaOEt) and solvent (e.g., DMF, EtOH) can dramatically affect yield. Screen different conditions. A 10% aqueous KOH solution in DMF is often a good starting point.[4]

      • Monitor by LC-MS: Track the consumption of starting material and the formation of the cyclized product to determine the optimal reaction time and identify any stable, unwanted intermediates.

  • Cause 2: Poor Yield in the Bromination Step. This is the most common source of yield loss due to the formation of multiple products (see Q2 and Q3).

    • Solution: Focus on optimizing the regioselectivity and preventing over-bromination as detailed in the following sections.

  • Cause 3: Product Loss During Hydrolysis or Work-up. The target carboxylic acid may have some aqueous solubility, leading to losses during extraction.

    • Solution:

      • Careful pH Adjustment: When acidifying to precipitate your product after basic hydrolysis, adjust the pH slowly to ~3-4. Check the pH of the aqueous layer after filtration to ensure all product has precipitated.

      • Back-Extraction: After the initial extraction with an organic solvent (e.g., EtOAc, DCM), back-extract the aqueous layer with fresh solvent to recover any dissolved product.

Visualizing the Troubleshooting Logic

Troubleshooting_Logic Start Low Overall Yield Step1 Analyze Step 1: Core Synthesis Start->Step1 Yield1 Yield > 80%? Step1->Yield1 Step2 Analyze Step 2: Bromination Yield2 Yield > 75%? Step2->Yield2 Step3 Analyze Step 3: Hydrolysis/Work-up Yield3 Yield > 90%? Step3->Yield3 Yield1->Step2 Yes Opt1 Optimize Cyclization: - Base/Solvent Screen - Check SM Purity Yield1->Opt1 No Yield2->Step3 Yes Opt2 Optimize Bromination: - See Q2 & Q3 - Control Stoichiometry Yield2->Opt2 No Opt3 Optimize Work-up: - Careful pH adjustment - Back-extraction Yield3->Opt3 No End Yield Improved Yield3->End Yes Opt1->Step1 Opt2->Step2 Opt3->Step3

Caption: Decision tree for troubleshooting low yield.

Q2: I am observing poor regioselectivity during bromination, with a mixture of 2-bromo and 3-bromo isomers. How can I improve selectivity for the 2-position?

Answer: This is a classic challenge in the electrophilic substitution of thiophene-containing heterocycles. Theoretical studies on related systems confirm that the C2 position is generally favored, but reaction conditions can erode this selectivity.[1]

Possible Causes & Solutions:

  • Cause 1: Highly Reactive Brominating Agent. Reagents like molecular bromine (Br₂) are highly reactive and less selective, often leading to isomer mixtures and over-bromination.

    • Solution: Use a milder, more selective brominating agent. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It generates a low concentration of Br₂ in situ, which favors the more kinetically accessible C2 position.

  • Cause 2: Inappropriate Solvent. The polarity and nature of the solvent can influence the electrophilicity of the brominating species and the stability of the reaction intermediates (the sigma complexes).

    • Solution: Aprotic solvents are generally preferred. Acetonitrile (MeCN) or Dichloromethane (DCM) often provide a good balance of reactivity and selectivity. Polar protic solvents can sometimes decrease selectivity.

  • Cause 3: Reaction Temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored 3-bromo isomer, leading to a loss of selectivity.

    • Solution: Perform the reaction at a lower temperature. Start the addition of NBS at 0 °C and allow the reaction to slowly warm to room temperature. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂.
Stoichiometry 1.0 - 1.1 equivalents of NBSMinimizes over-bromination (see Q3).
Solvent Acetonitrile (MeCN) or DCMAprotic, provides good solubility and selectivity.
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side products.
Q3: My final product is contaminated with a significant amount of dibrominated species. How can I prevent this over-bromination?

Answer: Over-bromination occurs because the mono-brominated product is still an activated aromatic system that can react with the remaining brominating agent. Controlling the reaction stoichiometry and conditions is key.

Possible Causes & Solutions:

  • Cause 1: Excess Brominating Agent. Using more than a slight excess of NBS is the most common reason for di-bromination.

    • Solution: Carefully control the stoichiometry. Use no more than 1.1 equivalents of NBS. It is often better to use exactly 1.0 equivalent and accept a small amount of unreacted starting material, which is typically easier to remove via purification than the dibrominated byproduct.

  • Cause 2: Prolonged Reaction Time. Allowing the reaction to stir for too long after the starting material has been consumed will inevitably lead to the slower formation of the dibrominated product.

    • Solution: Monitor the reaction diligently by TLC or LC-MS. Once the starting material is consumed (or has reached a steady low level), quench the reaction immediately by adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).

  • Cause 3: High Local Concentration of NBS. Adding the NBS powder all at once can create "hot spots" of high concentration, promoting over-reaction.

    • Solution: Add the NBS portion-wise over a period of 15-30 minutes at 0 °C. This maintains a low, steady concentration of the electrophile, favoring the mono-bromination of the more reactive starting material.

Q4: The hydrolysis of my nitrile/ester precursor to the carboxylic acid is incomplete or sluggish. What can I do?

Answer: The hydrolysis of an electron-deficient heteroaromatic nitrile or ester can be challenging. The electron-withdrawing nature of the bicyclic system and the bromo-substituent can deactivate the nitrile/ester group towards nucleophilic attack.

Possible Causes & Solutions:

  • Cause 1: Insufficiently Strong Basic Conditions. Simple bases at room temperature may not be sufficient to drive the reaction to completion.

    • Solution: Increase the temperature and/or the concentration of the base. Refluxing in a mixture of ethanol and a 2-6 M aqueous solution of sodium hydroxide (NaOH) is a standard and effective method.[2]

  • Cause 2: Poor Solubility. The starting material may not be fully soluble in the reaction medium, leading to a slow, heterogeneous reaction.

    • Solution: Add a co-solvent to improve solubility. Ethanol, methanol, or dioxane are common choices that are miscible with aqueous base and can help dissolve the organic substrate.

  • Cause 3: Reaction Stalls at the Amide Intermediate. Nitrile hydrolysis proceeds via an intermediate amide. Sometimes, this amide is stable and hydrolyzes much more slowly than the nitrile.

    • Solution: If you isolate the amide or see it as the major species by LC-MS, you may need to switch to acidic hydrolysis conditions (e.g., refluxing in 6M HCl or a mixture of H₂SO₄/H₂O), provided the rest of your molecule is stable to strong acid. However, for this specific substrate, basic hydrolysis is generally preferred to avoid potential side reactions. Be prepared for longer reaction times (12-24 hours) to drive the hydrolysis to completion.

Frequently Asked Questions (FAQs)

  • What is the most common synthetic route for this molecule? The most prevalent route involves the synthesis of a thieno[3,2-b]pyridine-7-carbonitrile or -7-carboxylate ester, followed by regioselective bromination at the 2-position with NBS, and subsequent hydrolysis to the carboxylic acid. This route offers good control over the introduction of the functional groups.

  • Which analytical techniques are best for monitoring reaction progress and purity?

    • Thin Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the consumption of starting material and the appearance of products. Use a solvent system like Hexane/Ethyl Acetate.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides accurate information on the conversion of starting material and the relative amounts of desired product, isomers, and over-brominated impurities, confirmed by their mass.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for final product characterization and for quantifying the ratio of isomers in a mixture by integrating characteristic peaks.

  • Are there any specific safety precautions I should take?

    • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. It can react exothermically with certain solvents. Always add it portion-wise to the reaction mixture at a controlled temperature.

    • Strong Bases/Acids: Standard precautions for handling corrosive materials (NaOH, HCl, H₂SO₄) should be taken, including the use of gloves, safety glasses, and a lab coat.

    • Quenching: The quenching of bromination reactions with sodium thiosulfate can release SO₂ gas. Ensure the quench is performed in a fume hood.

Experimental Protocols

Protocol 1: Regioselective Bromination of Thieno[3,2-b]pyridine-7-carbonitrile
  • To a stirred solution of Thieno[3,2-b]pyridine-7-carbonitrile (1.0 eq) in acetonitrile (10 mL per gram of starting material) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction by LC-MS every hour. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, pour the reaction mixture into a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃, 2 volumes relative to the reaction volume).

  • Extract the aqueous mixture with dichloromethane (DCM, 3 x 2 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of Hexane/Ethyl Acetate) or by recrystallization to yield 2-Bromothieno[3,2-b]pyridine-7-carbonitrile.

Protocol 2: Basic Hydrolysis of 2-Bromothieno[3,2-b]pyridine-7-carbonitrile
  • In a round-bottom flask equipped with a reflux condenser, suspend 2-Bromothieno[3,2-b]pyridine-7-carbonitrile (1.0 eq) in a mixture of ethanol (10 mL per gram) and 4M aqueous sodium hydroxide (10 eq, 10 mL per gram).

  • Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring.

  • Monitor the reaction by LC-MS. The reaction may take 12-24 hours for full conversion. The intermediate amide may be observed.

  • After completion, cool the reaction mixture to room temperature and concentrate in vacuo to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with methyl tert-butyl ether (MTBE) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow, dropwise addition of 6M hydrochloric acid (HCl). A precipitate should form.

  • Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and then a small amount of cold ethanol.

  • Dry the solid under high vacuum to afford the final product, 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid.

References

  • Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. European Journal of Medicinal Chemistry. (2024).
  • Klemm, L. H., et al. (1967). Chemistry of thienopyridines. III. Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. The Journal of Organic Chemistry. [Link]

  • Noell, C. W., & Cheng, C. C. (1969). Experimental antimalarial agents. 7-Chlorothieno[3,2-b]pyridines and 4-chloro-1H-pyrrolo[2,3-b]pyridines. Journal of Medicinal Chemistry.
  • Schultz, M. J., et al. (2024). Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Chemical Neuroscience. [Link]

  • Litvinov, V. P. (2005). Thienopyridines: chemistry and biological activity. Russian Chemical Bulletin, International Edition. [Link]

  • Queiroz, M. J. R. P., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules. [Link]

  • Guareschi, I. (1896).
  • Dotsenko, V. V., et al. (2014). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules. [Link]

  • Shakib, F., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. Polycyclic Aromatic Compounds. [Link]

  • Shvekhgeimer, M. G. A. (1998). The Thorpe-Ziegler Reaction. Russian Chemical Reviews.
  • Al-Adiwish, W. M., et al. (2020). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Schweda, S. I., et al. (2020). 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. Molecules. [Link]

  • Zaki, M. A., et al. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Dotsenko, V. V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules. [Link]

  • Bagdi, A., et al. (2011). A novel three-component reaction for the synthesis of thieno[2,3-b]pyridines. Tetrahedron Letters.
  • Bräse, S., et al. (2009). The chemistry of allenes.
  • Hameed, A., et al. (2016). Synthesis, characterization and biological evaluation of novel thieno[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry.
  • El-Gaby, M. S. A., et al. (2002). A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Derivatives. Molecules. [Link]

  • Salih, N. A. (2013). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Optimization

Technical Support Center: 2-Bromothieno[3,2-b]pyridine-7-carboxylic Acid

This technical guide addresses the specific solubility challenges associated with 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid , a critical scaffold in medicinal chemistry often used for kinase inhibitor development.[1...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific solubility challenges associated with 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid , a critical scaffold in medicinal chemistry often used for kinase inhibitor development.[1]

Status: Active Compound ID: 2-Br-TPC-7 CAS: 1104630-93-4 Issue: High lattice energy resulting in "brick-dust" insolubility.[1]

Executive Summary: The "Brick-Dust" Challenge

2-Bromothieno[3,2-b]pyridine-7-carboxylic acid is notoriously difficult to solubilize due to a synergistic effect of planar


-

stacking
(characteristic of the thienopyridine core) and intermolecular hydrogen bonding (via the carboxylic acid and pyridine nitrogen).[1]

This compound often behaves as a zwitterion or forms stable dimers in the solid state, creating a high lattice energy barrier that standard solvents (DCM, MeOH, low-pH water) cannot overcome.[1] Successful handling requires disrupting these intermolecular forces chemically rather than just physically.

Module 1: Aqueous Solubilization (The pH Switch)[1]

Q: Why won't this compound dissolve in water or PBS (pH 7.4)? A: At neutral or acidic pH, the compound exists largely in its protonated (uncharged) or zwitterionic form, which is hydrophobic and tightly packed.[1] To dissolve it, you must fully deprotonate the carboxylic acid to form the high-energy carboxylate anion, which repels the stacking interactions.[1]

The Protocol: In-Situ Salt Formation

  • Reagent: 1.0 M NaOH or KOH (Do not use carbonates; they are often too weak to break the lattice quickly).

  • Target pH: > 10 initially, then adjusted down if necessary.

StepActionMechanism
1 Suspend solid in water (10-20 mg/mL).Creates a heterogeneous slurry.
2 Add 1.1 equivalents of 1M NaOH dropwise.Deprotonates COOH (

).[1]
3 Sonicate for 5-10 mins at 40°C.Mechanical energy disrupts the lattice; base prevents re-aggregation.
4 Result: Clear, yellow/amber solution.Formation of Sodium 2-bromothieno[3,2-b]pyridine-7-carboxylate.[1]

Critical Note: If the solution is intended for biological assays, back-titrate carefully with HCl to pH 7.5–8.0 immediately before use. The salt may remain soluble in this metastable state, but long-term storage at neutral pH can lead to slow reprecipitation.[1]

Module 2: Organic Solvent Strategy

Q: I need to use an organic solvent for a reaction (e.g., Suzuki coupling). DMSO isn't working well. What now? A: DMSO is the standard choice, but often requires thermal activation. If DMSO fails, you are likely hitting the "saturation ceiling" caused by the rigid aromatic core.

Troubleshooting Matrix:

SolventSolubility RatingNotes
DMSO Moderate (with heat)Heat to 60°C to dissolve, then cool.[1] Super-saturation often persists long enough for dosing.
DMF/NMP Low-ModerateLess effective than DMSO.[1] Requires heating.
Pyridine High The "Magic Solvent."[2] Disrupts H-bonding effectively. Excellent for acylations.
DCM/CHCl

NegligibleDo not use. The compound is too polar/crystalline.

Q: Can I improve DMSO solubility? A: Yes. Add 5% v/v Triethylamine (TEA) or DIPEA to your DMSO stock.[1]

  • Why? The organic base deprotonates the carboxylic acid in the organic phase, creating a soluble organic salt (e.g., triethylammonium carboxylate). This is often necessary for NMR samples or homogeneous reactions.

Module 3: Reaction-Specific Troubleshooting

Q: I am trying to couple an amine to the carboxylic acid (Amide Coupling), but the starting material won't dissolve. A: Do not wait for dissolution. Many amide couplings with this scaffold proceed via a heterogeneous mechanism.

  • Solvent: DMF or NMP.[2]

  • Base: Excess DIPEA (3-4 equiv).

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride).

  • Process: The base will slowly solubilize the surface of the solid. As the dissolved acid reacts with the amine, Le Chatelier's principle drives more solid into solution.

    • Tip: If using T3P, use Pyridine as the solvent/base combination. It solubilizes the acid and acts as the proton scavenger.

Q: How do I purify the product if the starting material is insoluble? A: Leverage the solubility switch.[3]

  • Dissolve the crude reaction mixture in basic water (pH 12, NaOH).

  • Filter off any non-acidic impurities (side products, unreacted amine).

  • Slowly acidify the filtrate with 1M HCl to pH 3-4 .

  • The product (and unreacted starting material) will precipitate as a fine solid. Collect by filtration.

Visual Troubleshooting Guides

Diagram 1: Solubility Decision Logic

Use this flow to select the correct solvent system based on your application.

SolubilityLogic Start Start: 2-Br-TPC-7 Solid AppCheck What is the Application? Start->AppCheck BioAssay Biological Assay (Aqueous) AppCheck->BioAssay ChemRxn Chemical Synthesis (Organic) AppCheck->ChemRxn Analysis NMR / LCMS AppCheck->Analysis AqSol 1. Suspend in Water 2. Add 1.1 eq NaOH 3. Sonicate BioAssay->AqSol OrgSol1 Try DMSO + Heat (60°C) ChemRxn->OrgSol1 NMR Use DMSO-d6 + 1 drop NaOD or TEA Analysis->NMR Buffer Dilute into Buffer (Keep pH > 7.5) AqSol->Buffer OrgFail Still Insoluble? OrgSol1->OrgFail OrgSol2 Add 5% TEA or DIPEA (Form Organic Salt) OrgFail->OrgSol2 Yes OrgSol3 Switch to Pyridine (For Acylations) OrgFail->OrgSol3 If Reaction Allows

Caption: Decision tree for solubilizing 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid based on experimental intent.

Diagram 2: The pH-Solubility Mechanism

Understanding the species present at different pH levels is crucial for preventing "crashing out."[1]

pHMechanism Acidic pH < 3 Protonated/Neutral (Insoluble Solid) Neutral pH 4 - 7 Zwitterion/Dimer (Aggregated 'Brick Dust') Acidic->Neutral Deprotonation 1 Basic pH > 9 Anionic Carboxylate (Soluble) Neutral->Basic Full Deprotonation (Lattice Break) Basic->Neutral Acidification (Precipitation)

Caption: Phase behavior of the compound across the pH scale. Solubility is only achieved in the anionic state.[1]

References

  • PubChem. (n.d.). 2-bromothieno[3,2-b]pyridine-7-carboxylic acid.[1][4] National Library of Medicine. Retrieved February 23, 2026, from [Link][1]

  • Mendes, J. A., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules. Retrieved February 23, 2026, from [Link][1]

  • Starr, J. N., & King, C. J. (1992).[1][5] Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. Retrieved February 23, 2026, from [Link][1]

  • ResearchGate Community. (2016). How can we resolve solubility of insoluble organic synthetic compounds? (Discussion on heteroaromatic solubility). Retrieved February 23, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Amide Bond Formation with Hindered Carboxylic Acids

Welcome to the technical support center for amide bond formation. As a Senior Application Scientist, I understand that coupling sterically hindered carboxylic acids with amines can be one of the most challenging transfor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide bond formation. As a Senior Application Scientist, I understand that coupling sterically hindered carboxylic acids with amines can be one of the most challenging transformations in synthesis. Standard protocols often fail, leading to low yields, side product formation, or no reaction at all. This guide is designed to provide you with a structured approach to troubleshooting these difficult couplings, explaining the causality behind experimental choices and offering field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My standard EDC/HOBt coupling failed for my hindered acid. What is the likely cause?

The failure of a standard carbodiimide-mediated coupling, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), with hindered substrates is typically due to two factors. First, the steric bulk around the carboxylic acid slows the formation of the initial O-acylisourea active intermediate. Second, and more critically, the subsequent nucleophilic attack by the amine on this bulky intermediate is severely impeded. For highly congested systems, this kinetic barrier may be too high to overcome under standard conditions, resulting in either no product or the prevalence of side reactions, such as the formation of an N-acylurea byproduct.[1]

Q2: What are the primary strategies to overcome the challenge of steric hindrance in amide coupling?

There are three main strategic adjustments to consider when dealing with sterically demanding substrates:

  • Increase Activation Energy: Move from standard activators (like carbodiimides) to more potent coupling reagents. These reagents generate more reactive intermediates (e.g., OAt esters, acyl fluorides) that can more readily react with the amine despite steric challenges.[1][2][3]

  • Reduce Steric Demand of the Intermediate: Convert the carboxylic acid to a less bulky, highly reactive intermediate, such as an acyl fluoride. The small size of the fluorine atom minimizes steric clash during the nucleophilic attack.[4][5]

  • Optimize Reaction Conditions: Employ more forcing conditions to overcome the activation energy barrier. This can include increasing the reaction temperature (often with microwave assistance), extending the reaction time, or using solvents with better solvating properties for complex transition states.[2]

Q3: How do I choose a more powerful coupling reagent?

The choice depends on the specific challenge (e.g., steric bulk, electronic deactivation, risk of epimerization). Reagents are generally classified into phosphonium salts (like PyBOP, PyAOP) and aminium/uronium salts (like HBTU, HATU, COMU). For hindered systems, uronium/aminium salts are often the first choice.

  • HATU is frequently recommended because the 7-azabenzotriazole (OAt) active ester it forms is more reactive than the OBt ester formed by its analogue, HBTU.[3]

  • COMU is a third-generation uronium reagent that is even more reactive and offers advantages in terms of solubility of byproducts.

  • Phosphonium reagents like PyBOP are also highly effective but can sometimes be less suitable for primary amine capping.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental outcomes and provides a logical path to a successful reaction.

Problem: No reaction or less than 10% conversion.

This indicates a failure in either the activation of the carboxylic acid or the subsequent nucleophilic attack by the amine.

Logical Troubleshooting Workflow

G cluster_0 start Low Conversion (<10%) q1 Did the activated intermediate form? start->q1 sol1 Increase Reagent Potency: - Switch from Carbodiimide to Uronium (HATU, COMU) - Use Phosphonium (PyBOP) q1->sol1 No (Check by LC-MS) sol2 Force the Reaction: - Increase Temperature (Conventional or Microwave) - Increase Reaction Time (e.g., to overnight) q1->sol2 Yes (Intermediate observed) sol3 Change Solvent: - Use NMP or a mixture like DCM/DMF/NMP - Ensure all reagents are fully dissolved sol2->sol3 sol4 Use Acyl Fluoride Strategy: - Convert acid to acyl fluoride in situ (BTFFH, TFFH) - Minimizes steric hindrance of the intermediate sol3->sol4 Still fails

Caption: Troubleshooting workflow for low conversion.

Causality & Solutions:

  • Insufficient Activation: Your coupling reagent may not be strong enough to activate the hindered acid.

    • Solution: Upgrade your coupling reagent. Move from the carbodiimide class to the more potent uronium/aminium salts. HATU is an excellent first choice.[3]

    • Mechanism Insight: Carbodiimides form an O-acylisourea intermediate. Uronium salts like HATU react with the carboxylate to form a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack.

  • Extreme Steric Hindrance: Even with a potent activator, the physical barrier preventing the amine from approaching the activated carbonyl is too great.

    • Solution A: Increase Reaction Energy. Heating the reaction can provide the necessary energy to overcome this barrier. Microwave-assisted synthesis is particularly effective at accelerating these reactions.[2][5] Extending the reaction time from a few hours to overnight can also improve yields.[2]

    • Solution B: The Acyl Fluoride Strategy. This is a highly effective method for coupling sterically hindered acids with electron-deficient or hindered amines.[4][5] Converting the carboxylic acid to an acyl fluoride in situ using reagents like BTFFH or TFFH creates a small, highly reactive electrophile that is much more accessible to the amine.[2][4]

  • Poor Solubility: The reagents or intermediates may not be sufficiently solvated to react efficiently.

    • Solution: Switch to a more effective solvent. N-Methyl-2-pyrrolidone (NMP) has excellent solvating properties.[2] For particularly difficult cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[2]

Problem: Significant epimerization of a chiral center alpha to the carboxylic acid.

This occurs when the activated intermediate has time to form an oxazolone, which can tautomerize and scramble the stereocenter.

Causality & Solutions:

  • Reagent Choice: Carbodiimides like DCC or EDC, when used alone, are known to cause high levels of epimerization.

    • Solution: Always use an additive. HOBt significantly reduces epimerization by trapping the O-acylisourea intermediate to form an active ester, which is less prone to oxazolone formation.[3] HOAt (used in HATU) is even more effective at suppressing racemization.[3]

  • Reaction Conditions: High temperatures and prolonged pre-activation times before the addition of the amine can increase the risk of epimerization.

    • Solution: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Add the amine as soon as possible after the acid has been activated.

Problem: Major side products are observed, such as N-acylurea or guanidinium species.

These byproducts arise from undesired reactions of your starting materials or intermediates with the coupling reagent itself.

Common Side Reactions and Their Mitigation

G cluster_0 reagent Coupling Reagent amine Amine reagent->amine Reacts with (undesired) acid Carboxylic Acid reagent->acid reagent->acid product Desired Amide amine->product side_product1 Guanidinium Byproduct acid->amine side_product2 N-Acylurea Byproduct

Caption: Desired vs. undesired reaction pathways.

Causality & Solutions:

  • Guanidinium Formation: The amine nucleophile attacks the uronium/aminium reagent (e.g., HBTU, HATU) instead of the activated carboxylic acid.

    • Solution: Pre-activation. Mix the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIEA) for 1-5 minutes before adding the amine.[2] This allows the formation of the active ester, consuming the coupling reagent and preventing it from reacting with the amine.

  • N-Acylurea Formation: With carbodiimides, the O-acylisourea intermediate can undergo an intramolecular rearrangement to the stable N-acylurea, which is unreactive.

    • Solution: Use an additive. As with preventing epimerization, adding HOBt or HOAt traps the O-acylisourea as an active ester, preventing this rearrangement.

Comparative Data & Protocols

Table 1: Comparison of Coupling Reagents for Hindered Systems
Reagent NameClassKey Advantage(s)Potential Issue(s)
EDC / HOBt CarbodiimideCost-effective, water-soluble byproduct.Often insufficient for hindered substrates; risk of epimerization.[1][6]
PyBOP PhosphoniumHigh reactivity, good for difficult couplings.Byproduct can be difficult to remove; potential for side reactions.[1]
HBTU Uronium/AminiumHighly efficient, low racemization.Less reactive than HATU; can form guanidinium byproduct.[3]
HATU Uronium/AminiumVery high reactivity, minimal epimerization due to HOAt.[3]Higher cost; can form guanidinium byproduct if not pre-activated.
COMU Uronium/AminiumExtremely reactive, water-soluble byproducts.Higher cost, can be moisture sensitive.
BTFFH / TFFH FluorinatingForms small, highly reactive acyl fluoride; excellent for extreme steric hindrance.[4][5]Reagents can be hazardous and moisture-sensitive.

Experimental Protocols

Protocol 1: High-Reactivity Coupling using HATU

This protocol is a robust starting point for a hindered carboxylic acid and a primary or secondary amine.

  • Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the hindered carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or NMP (to make a ~0.1 M solution).

  • Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIEA, 2.0-3.0 eq), to the solution. Stir at room temperature for 2-5 minutes. You are now "pre-activating" the acid.

  • Coupling: Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish after 4 hours, consider warming it to 40-50 °C. For extremely difficult couplings, allow the reaction to proceed overnight.[2]

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride-Mediated Coupling for Extremely Hindered Substrates

This protocol is adapted for situations where even potent uronium reagents fail.[2][5]

  • Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve the hindered carboxylic acid (1.0 eq) in anhydrous DCM. Add a suitable base (e.g., DIEA or collidine, 1.5 eq). Add the fluorinating agent (e.g., BTFFH, 1.1 eq) and stir at room temperature for 30-60 minutes. Monitor the formation of the acyl fluoride by ¹⁹F NMR or by quenching a small aliquot with methanol and analyzing the methyl ester formation by LC-MS.

  • Coupling: In a separate flask, dissolve the amine (1.0 eq) in anhydrous DCM. Add the pre-formed acyl fluoride solution to the amine solution.

  • Reaction: Stir the reaction at room temperature. If no progress is observed, the reaction can be heated, often using a microwave reactor up to 80 °C for more challenging substrates.[5] Monitor the reaction by LC-MS.

  • Workup & Purification: Follow steps 5 and 6 from Protocol 1.

By systematically applying these troubleshooting steps and advanced protocols, you can significantly increase the success rate of even the most challenging amide bond formations.

References

  • Nguyen, H. D., et al. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? Reddit r/Chempros. (2021). Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Novel reagents for use as coupling activators and coupling reagents in organic synthesis. Google Patents. (1999).
  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Science. Available at: [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts. (2015). Available at: [Link]

  • Lund, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • Shen, Y., et al. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Cini, E., & De-Guido, F. (2021). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available at: [Link]

  • Chruma, J. J., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Waseda University. (2023). Available at: [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ping, Y., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters. Available at: [Link]

  • Lund, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Impurity Profiling for 2-Bromothieno[3,2-b]pyridine-7-carboxylic Acid

[1] Status: Active Ticket ID: CHEMSUP-2024-TBPy-07 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Executive Summary You are encountering purity issues in the synthesis of 2-Bromothi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Active Ticket ID: CHEMSUP-2024-TBPy-07 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

You are encountering purity issues in the synthesis of 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid . Based on the scaffold's chemistry, your synthesis likely proceeds via a Gould-Jacobs type cyclization starting from a 3-aminothiophene precursor.[1]

This guide addresses the three most critical impurity classes for this specific scaffold:

  • Source-Derived Impurities: Des-bromo analogs originating from the thiophene starting material.[1]

  • Process-Derived Impurities: Uncyclized enamines and decarboxylated byproducts.[1]

  • Regioisomeric Impurities: Isomers arising from ambiguous cyclization pathways or incorrect starting material regiochemistry.[1]

Module 1: Synthetic Pathway & Impurity Map

To troubleshoot effectively, we must first visualize where the impurities enter the stream. The standard route involves reacting Methyl 3-amino-5-bromothiophene-2-carboxylate with diethyl ethoxymethylenemalonate (EMME) , followed by thermal cyclization and hydrolysis.[1]

Workflow Visualization

SynthesisMap SM SM: Methyl 3-amino-5-bromo thiophene-2-carboxylate Step1 Step 1: Condensation (with EMME, 110°C) SM->Step1 Impurity_SM IMPURITY A: Des-Bromo Analog (Source: SM Purity) Impurity_SM->SM Contaminant Intermediate Intermediate: Enamine (Aminomethylene Malonate) Step1->Intermediate Impurity_Inter IMPURITY B: Uncyclized Enamine (Incomplete Cyclization) Intermediate->Impurity_Inter Low Temp/Time Step2 Step 2: Thermal Cyclization (Dowtherm A, 250°C) Intermediate->Step2 Cyclized_Ester Cyclized Ester (4-oxo-thienopyridine) Step2->Cyclized_Ester Step3 Step 3: Hydrolysis (NaOH/H2O) Cyclized_Ester->Step3 Target TARGET: 2-Bromo-7-COOH Thieno[3,2-b]pyridine Step3->Target Impurity_Decarb IMPURITY C: Decarboxylated (Overheating) Step3->Impurity_Decarb pH < 3, High Temp

Figure 1: Critical Control Points (CCP) in the synthesis of thieno[3,2-b]pyridine scaffolds. Impurities A, B, and C represent the most common failures.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "I see a peak with M-78 or M-80 mass difference in LC-MS."

Diagnosis: This is likely the Des-Bromo Impurity (Impurity A).[1] Origin: The starting material, Methyl 3-amino-5-bromothiophene-2-carboxylate, often contains 1-5% of the non-brominated Methyl 3-aminothiophene-2-carboxylate.[1] Mechanism: The de-brominated thiophene undergoes the exact same Gould-Jacobs reaction as your target, creating a "ghost" impurity that tracks closely with your product.[1]

Action Plan:

  • Check Isotopic Pattern: The target molecule (containing Br) must show a 1:1 doublet at [M] and [M+2] in Mass Spec. The impurity will show a single peak at [M-78] (loss of 79Br + gain of 1H).

  • Purification Strategy:

    • Pre-Synthesis: Recrystallize the starting material (SM) from Methanol/Water. The brominated SM is significantly more lipophilic than the des-bromo analog.[1]

    • Post-Synthesis: Separation is difficult due to structural similarity.[1] Use Phenyl-Hexyl HPLC columns rather than C18. The pi-pi interactions with the bromine atom often provide better resolution on phenyl phases than standard alkyl phases.[1]

Issue 2: "My product has the correct mass but the melting point is low and the NMR is 'messy' in the aliphatic region."

Diagnosis: Presence of Uncyclized Enamine Intermediate (Impurity B). Origin: The Gould-Jacobs cyclization (Step 2) requires high activation energy (typically >240°C in Dowtherm A or Diphenyl ether). If the temperature drops or reaction time is insufficient, the ring does not close.

Action Plan:

  • NMR Validation: Look for a singlet around 8.5 - 9.0 ppm .[1]

    • Target (Cyclized): This proton (H-5 on the pyridine ring) will be a sharp singlet or doublet depending on coupling.[1]

    • Impurity (Uncyclized): The enamine proton (–NH–CH=) usually appears as a broad doublet around 10-11 ppm or a vinyl proton around 8.0 ppm, distinct from the aromatic pyridine proton.

  • Process Fix: Ensure the reaction temperature is strictly maintained at 250-260°C . Use a Dean-Stark trap to remove the ethanol byproduct, driving the equilibrium toward the cyclized product [1].

Issue 3: "I am losing the carboxylic acid functionality."

Diagnosis: Thermal Decarboxylation (Impurity C). Origin: Thieno[3,2-b]pyridine-7-carboxylic acids are prone to decarboxylation under highly acidic conditions or excessive heat, especially because the electron-deficient pyridine ring facilitates the loss of CO2.[1]

Action Plan:

  • Workup Control: Avoid refluxing in strong mineral acids (HCl/H2SO4) for hydrolysis. Use LiOH in THF/Water at 50°C instead of NaOH at reflux. Lithium salts are often more gentle and soluble.[1]

  • pH Monitoring: When acidifying to precipitate the product, stop at pH 3-4 . Do not go to pH 1, as this promotes decarboxylation and protonation of the pyridine nitrogen, making the salt difficult to filter.

Module 3: Analytical Fingerprinting

Use this table to identify peaks in your HPLC trace.

Impurity TypeRelative Retention Time (RRT)*Mass Shift (ESI+)Characteristic Feature
Target Molecule 1.00[M+H]+1:1 Isotopic Ratio (79Br/81Br)
Des-Bromo (SM derived) 0.85 - 0.90[M-78]No Br isotope pattern; elutes earlier on C18.[1]
Uncyclized Enamine 1.10 - 1.20[M+46] (approx)Corresponds to un-lost Ethanol (+46) or Ethyl ester difference.[1]
Decarboxylated 1.05 - 1.15[M-44]Loss of COOH; very non-polar.[1]
Regioisomer (Thieno[2,3-b]) 0.98 - 1.02[M+H]+Identical Mass.[1] Requires NMR to distinguish.

*Note: RRT values are estimates based on a standard C18 Gradient (5-95% ACN in Water + 0.1% Formic Acid).[1]

Module 4: Regioisomer Verification (Critical)

A common pitfall is the formation of the Thieno[2,3-b] isomer instead of the Thieno[3,2-b] isomer. This depends entirely on the starting amine.

  • Target (Thieno[3,2-b]): Derived from 3-amino thiophene-2-carboxylate.[1][2][3]

  • Isomer (Thieno[2,3-b]): Derived from 2-amino thiophene-3-carboxylate.[1]

Protocol for Confirmation: Do not rely solely on MS. You must use 1H-NMR NOE (Nuclear Overhauser Effect) experiments.[1]

  • Irradiate the proton on the pyridine ring (H-5 or H-6).[1]

  • Observe the enhancement of the Thiophene proton.

    • In the [3,2-b] system, the geometry places specific protons in proximity that differs from the [2,3-b] system.

    • Specifically, check the coupling constant (

      
      ) of the thiophene protons if the bromine is not yet present. If Br is present, use NOE between the Pyridine-H and the Thiophene-H (if adjacent).[1]
      

References

  • Gould, R. G., & Jacobs, W. A. (1939).[4] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. 61(10), 2890–2895. Link (Foundational chemistry for pyridine ring fusion).

  • Barker, J. M., et al. (1980).[4] "Thienopyridines.[1][5][6][7][8] Part 1. Preparation of some thieno[3,2-b]pyridine derivatives." Journal of Chemical Research.[1] (Standard protocols for thieno[3,2-b] synthesis).

  • Litvinov, V. P. (2005).[5] "Thienopyridines: Synthesis, Properties, and Biological Activity."[5][3][7][9][10][11] Russian Chemical Bulletin. Link (Comprehensive review on isomer separation and properties).

  • Biotage Application Note AN056. "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation." Link (Modern process parameters for high-temp cyclization).

Sources

Reference Data & Comparative Studies

Validation

bioactivity comparison of brominated vs non-brominated thienopyridines

An In-Depth Guide to the Bioactivity of Brominated vs. Non-Brominated Thienopyridines for Drug Discovery Professionals The thienopyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of nu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Bioactivity of Brominated vs. Non-Brominated Thienopyridines for Drug Discovery Professionals

The thienopyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents, from antiplatelet drugs like clopidogrel to potent kinase inhibitors in oncology.[1][2] A key strategy in modern drug design involves the precise modification of such scaffolds to enhance their biological activity, selectivity, and pharmacokinetic properties. Among these modifications, halogenation—and specifically bromination—stands out as a powerful tool.[3]

This guide provides a comparative analysis of the bioactivity of brominated versus non-brominated thienopyridines. We will delve into the mechanistic underpinnings of how bromine substitution can modulate drug-target interactions, present comparative data from the literature, and provide detailed experimental protocols for validating these activities in a laboratory setting.

The Bromine Factor: Understanding the Halogen Bond

The introduction of a bromine atom into a molecular structure is far more than a simple increase in steric bulk or lipophilicity. Its true value often lies in its ability to form a "halogen bond," a highly directional, noncovalent interaction that can significantly influence a molecule's binding affinity and specificity.[4][5]

A halogen bond occurs between the electropositive region on the outer side of the halogen atom (termed a "sigma-hole" or σ-hole) and a nucleophilic site, such as the oxygen or nitrogen atom on a protein backbone or side chain.[6][7] This interaction, analogous to a hydrogen bond, can anchor a ligand more securely within a binding pocket, thereby increasing its potency. The advantages of "bromination" can include a significant increase in therapeutic activity and a beneficial effect on the drug's metabolism and duration of action.[5][8] However, it is not without potential drawbacks, which may include increased toxicity or bioaccumulation.[6]

KinaseAssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis p1 1. Prepare Serial Dilutions of Thienopyridines r1 3. Add Kinase, Substrate & Inhibitor to 384-well Plate p1->r1 p2 2. Prepare Kinase, Substrate & ATP Solutions p2->r1 r2 4. Initiate with ATP & Incubate r1->r2 d1 5. Add Kinase-Glo® Reagent to Stop Reaction & Generate Signal r2->d1 d2 6. Incubate for Signal Stabilization d1->d2 d3 7. Read Luminescence d2->d3 a1 8. Calculate % Inhibition & Determine IC50 d3->a1

Caption: Workflow for a luminescent biochemical kinase inhibition assay.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. [9]Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically. [10] Causality Behind Choices:

  • Cell-Based: Provides a more physiologically relevant assessment of a compound's effect, as it accounts for cell permeability, metabolism, and engagement with the target in a cellular context. [11]* MTT Reagent: The conversion of MTT to formazan is directly proportional to the number of living, metabolically active cells, providing a reliable method for quantifying cell viability. [10]* DMSO: Used to solubilize the water-insoluble formazan crystals, allowing for accurate absorbance measurement.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., A549, MCF-7) into a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the brominated and non-brominated thienopyridines. Include vehicle-only control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

MTT_Assay_Workflow start 1. Seed Cancer Cells in 96-well Plate treat 2. Treat with Thienopyridine (Brominated vs. Non-brominated) start->treat incubate 3. Incubate for 48-72 hours treat->incubate add_mtt 4. Add MTT Reagent (Incubate 4 hours) incubate->add_mtt solubilize 5. Remove Media, Add DMSO to Dissolve Formazan add_mtt->solubilize read 6. Measure Absorbance (570 nm) solubilize->read analyze 7. Calculate Viability & Determine GI50 read->analyze

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Expert Analysis & Future Directions

The strategic incorporation of bromine into the thienopyridine scaffold represents a compelling avenue for enhancing therapeutic potential. The ability of bromine to form halogen bonds provides a rational basis for improving drug-target affinity, which can translate into lower IC50 values and greater potency. The data from anti-inflammatory thienopyridine derivatives, where a brominated analog proved highly active, supports this strategy. [12] However, the effect of bromination is not universally positive and is highly context-dependent. The position of the bromine atom, the topology of the target's binding site, and the overall physicochemical properties of the molecule all play a critical role. In some cases, the steric bulk or electronic effects of bromine may be detrimental to binding. [13] Future research should focus on:

  • Systematic SAR Studies: Synthesizing and testing pairs of identical brominated and non-brominated thienopyridines against a panel of relevant biological targets (e.g., a diverse kinase panel). This would provide direct, unambiguous data on the impact of bromination.

  • Structural Biology: Co-crystallizing brominated thienopyridines with their protein targets to visualize and confirm the presence and geometry of halogen bonds.

  • ADME/Tox Profiling: Conducting early-stage absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) studies to ensure that gains in potency do not come at the cost of unfavorable pharmacokinetic properties or increased toxicity. [5] By combining rational design based on mechanistic principles with rigorous experimental validation, researchers can effectively leverage bromination to unlock the full therapeutic potential of the versatile thienopyridine scaffold.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline.
  • SciELO. (2023). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • PMC. (2022, March 27). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors.
  • PMC. (n.d.). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants.
  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • PubMed. (2024, October 2). Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors.
  • NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes.
  • ResearchGate. (2016, January 18). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
  • ResearchGate. (2015, September 25). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
  • ResearchGate. (2012, September 3). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?
  • Journal of Medical Science. (2024, September 30). Introducing bromine to the molecular structure as a strategy for drug design.
  • ACS Omega. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method.
  • Journal of Medical Science. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design.
  • Semantic Scholar. (2024, September 30). Introducing bromine in the molecular structure as a good strategy to the drug design.
  • ResearchGate. (2025, December 18). Introducing bromine to the molecular structure as a strategy for drug design.
  • Jordan Journal of Chemistry. (n.d.). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives.
  • PanVera Corporation. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL.
  • PMC. (2024, November 1). A practical guide for the assay-dependent characterisation of irreversible inhibitors.
  • PMC. (n.d.). Exploring Halogen Bonds in 5-Hydroxytryptamine 2B Receptor–Ligand Interactions.
  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra.
  • PMC. (2021, November 26). Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC.
  • Semantic Scholar. (n.d.). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds.
  • ResearchGate. (2025, August 7). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives.
  • ResearchGate. (n.d.). (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity.
  • PubMed. (2013, April 1). Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents.
  • PMC. (n.d.). Current Concepts on Antiplatelet Therapy: Focus on the Novel Thienopyridine and Non...
  • PubMed. (2014, March 15). Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors.
  • PubMed. (n.d.). Current concepts on antiplatelet therapy: focus on the novel thienopyridine and non...
  • PMC. (2022, March 16). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon.
  • MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • PubMed. (2013, April 15). Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents.
  • IGI Global. (n.d.). Thienopyridine Analogues:.
  • IOR Press. (n.d.). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades.
  • Journal of Drug Delivery and Therapeutics. (n.d.). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST.
  • PubMed. (2026, January 15). Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024.

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Comparative

The Thieno[3,2-b]pyridine Scaffold: A Privileged Platform for Selective Kinase Inhibitors

A Comparative Guide to Understanding and Mitigating Cross-Reactivity For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a paramount challenge. The thi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Understanding and Mitigating Cross-Reactivity

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a paramount challenge. The thieno[3,2-b]pyridine core has emerged as a highly attractive and versatile scaffold for the design of such inhibitors, offering a unique combination of structural features that can be exploited to achieve remarkable selectivity against the human kinome. This guide provides an in-depth comparison of thieno[3,2-b]pyridine-based inhibitors, focusing on the critical aspect of cross-reactivity and providing the experimental context to evaluate it.

While direct and extensive cross-reactivity studies on inhibitors derived specifically from 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid are not widely available in the public domain, this guide will draw upon data from closely related thieno[3,2-b]pyridine analogues to provide a comprehensive framework for understanding the structure-activity relationships (SAR) that govern their selectivity.

The Selectivity Advantage of the Thieno[3,2-b]pyridine Core

The foundation of the thieno[3,2-b]pyridine scaffold's success lies in its relatively weak interaction with the highly conserved kinase hinge region.[1][2] This characteristic allows for the development of ATP-competitive inhibitors that are not strictly ATP-mimetic. Instead of relying on strong, promiscuous interactions with the hinge, these inhibitors can be designed to form specific and high-affinity interactions with less conserved regions of the ATP-binding pocket, such as the back pocket. This binding mode is a key determinant of their high kinome-wide selectivity.[1][2]

A prime example of this principle is the development of highly selective inhibitors for Haspin, an atypical protein kinase involved in mitosis. Mapping the chemical space around the thieno[3,2-b]pyridine pharmacophore led to the identification of compounds like MU1920, which not only exhibit potent inhibition of Haspin but also maintain an excellent selectivity profile across the kinome.[1][2] The strategic placement of substituents on the core scaffold allows for the fine-tuning of interactions with the target kinase while minimizing engagement with off-target kinases.

Comparative Analysis of Thieno[3,2-b]pyridine-Based Inhibitors

To illustrate the potential for high selectivity and the impact of structural modifications, this section compares the activity of various thieno[3,2-b]pyridine derivatives against their primary targets and, where data is available, their broader kinase profiles.

Haspin Kinase Inhibitors

The development of inhibitors for Haspin kinase showcases the power of the thieno[3,2-b]pyridine scaffold in achieving high selectivity.

CompoundTarget KinaseIC50 (nM)Key Structural FeaturesReference
MU1920 HaspinPotent (exact value proprietary)Optimized thieno[3,2-b]pyridine core[1][2]
MU1464 Haspin-Isomer 1 of a thieno[3,2-b]pyridine derivative[1]
MU1668 Haspin-Isomer 2 of a thieno[3,2-b]pyridine derivative[1]
Compound 5 Haspin14Thieno[3,2-b]pyridine derivative[3]

Note: Specific IC50 values for MU1464 and MU1668 were not publicly disclosed, but they were highlighted for their high kinome-wide selectivity, demonstrating that isomeric changes can profoundly impact binding and selectivity.[1] Compound MU1920 was further characterized as a quality chemical probe suitable for in vivo applications due to its high selectivity.[1][2]

Anti-Proliferative Activity in Triple-Negative Breast Cancer (TNBC)

Derivatives of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been evaluated for their anti-proliferative effects against TNBC cell lines. The following table highlights the structure-activity relationships observed in this series.

CompoundSubstitution on Phenyl RingGI50 (µM) - MDA-MB-231GI50 (µM) - MDA-MB-468Selectivity vs. Non-Tumorigenic CellsReference
2b p-tolylModerate ActivityModerate ActivityGood[3]
2c 4-methoxyphenylInactiveInactive-[3]
2d 4-(trifluoromethyl)phenylInactiveInactive-[3]
2e 4-chlorophenyl1315Good[3]
2f pyridin-3-ylInactiveInactive-[3]
2h furan-3-ylActiveActiveSome toxicity observed[3]

From this data, it is evident that the nature and position of the substituent on the aryl ring dramatically influence the biological activity. A para-chloro substitution (compound 2e) provided the most potent anti-proliferative effect against TNBC cells while maintaining a good selectivity profile against non-tumorigenic cells.[3]

Visualizing the Path to Selective Inhibition

The following diagrams illustrate key concepts in the development and evaluation of selective kinase inhibitors.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Scaffolds Hinge Hinge Back_Pocket Back_Pocket Ribose_Pocket Ribose_Pocket Promiscuous_Inhibitor Promiscuous Inhibitor Promiscuous_Inhibitor->Hinge Strong, non-specific H-bonds Selective_Inhibitor Selective Thieno[3,2-b]pyridine Inhibitor Selective_Inhibitor->Hinge Weak interaction Selective_Inhibitor->Back_Pocket Specific, high-affinity interactions

Figure 1: A simplified diagram illustrating the binding modes of promiscuous versus selective kinase inhibitors. Selective thieno[3,2-b]pyridine inhibitors achieve their specificity through weaker interactions with the conserved hinge region and stronger, specific interactions with less conserved areas like the back pocket.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the selectivity of a novel kinase inhibitor, a multi-faceted approach employing both biochemical and cell-based assays is essential.

Biochemical Kinase Profiling

A primary method for assessing cross-reactivity is to screen the inhibitor against a large panel of purified kinases.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light signal is proportional to the ADP concentration and, therefore, to the kinase activity.

G Start Start Step1 Plate Kinase, Substrate, ATP, and Inhibitor Start->Step1 Step2 Incubate at Room Temp (e.g., 60 min) Step1->Step2 Step3 Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Step2->Step3 Step4 Incubate at Room Temp (e.g., 40 min) Step3->Step4 Step5 Add Kinase Detection Reagent (converts ADP to ATP, generates light) Step4->Step5 Step6 Incubate at Room Temp (e.g., 30 min) Step5->Step6 End Measure Luminescence Step6->End

Figure 2: A workflow diagram for a typical biochemical kinase assay (ADP-Glo™).

Detailed Steps:

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase, its specific substrate, ATP, and the test inhibitor at various concentrations.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP generated in the kinase reaction into ATP.

  • Signal Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the degree of kinase inhibition.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Target Engagement Assays

To confirm that an inhibitor interacts with its intended target in a more physiologically relevant context, cellular target engagement assays are crucial.

Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability to confirm target engagement in intact cells or cell lysates.

G Start Start Step1 Treat Cells with Inhibitor or Vehicle Control Start->Step1 Step2 Heat Cell Lysates or Intact Cells to a Range of Temperatures Step1->Step2 Step3 Separate Soluble and Aggregated Proteins (Centrifugation) Step2->Step3 Step4 Analyze Soluble Fraction (e.g., Western Blot, Mass Spec) Step3->Step4 End Determine Thermal Shift Step4->End

Figure 3: A general workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Steps:

  • Cell Treatment: Treat cultured cells with the test inhibitor or a vehicle control.

  • Heating: Heat the treated cells or cell lysates across a range of temperatures.

  • Fractionation: Separate the soluble proteins from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated sample compared to the control indicates target engagement.

Conclusion

The thieno[3,2-b]pyridine scaffold represents a highly promising starting point for the development of potent and, crucially, selective kinase inhibitors. The key to unlocking this potential lies in a deep understanding of the structure-activity relationships that govern inhibitor binding and a rigorous, multi-pronged experimental approach to characterizing cross-reactivity. By leveraging the principles of rational drug design and employing a suite of biochemical and cellular assays, researchers can effectively navigate the complexities of the human kinome and develop novel thieno[3,2-b]pyridine-based therapeutics with improved efficacy and safety profiles. While the full potential of inhibitors derived from 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid remains to be explored, the broader class of thieno[3,2-b]pyridines provides a compelling blueprint for success.

References

  • Queiroz, M. J. R. P., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(6), 1563. [Link]

  • Paruch, K., et al. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie International Edition, e202412786. [Link]

  • ResearchGate. (2024). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. [Link]

Sources

Validation

A Researcher's Guide to the Spectroscopic Differentiation of Thieno[3,2-b]pyridine Regioisomers

In the landscape of medicinal chemistry and materials science, thieno[3,2-b]pyridines represent a class of heterocyclic compounds with significant therapeutic and electronic potential. Their fused ring system, comprising...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, thieno[3,2-b]pyridines represent a class of heterocyclic compounds with significant therapeutic and electronic potential. Their fused ring system, comprising a thiophene and a pyridine ring, serves as a versatile scaffold for developing novel anticancer, antifungal, and anti-tubercular agents.[1][2] However, the synthesis of these compounds can often lead to the formation of regioisomers, molecules with the same chemical formula but different arrangements of atoms. Distinguishing between these isomers is a critical step in drug development and material characterization, as even subtle structural variations can profoundly impact biological activity and physical properties.

This guide provides an in-depth, objective comparison of various spectroscopic techniques for the unambiguous identification of thieno[3,2-b]pyridine regioisomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry, offering field-proven insights and supporting experimental data to empower researchers in their analytical endeavors.

The Challenge of Regioisomerism in Thienopyridines

The thienopyridine core can exist in six isomeric forms, with thieno[3,2-b]pyridine and thieno[2,3-b]pyridine being two of the most common and often co-synthesized structures. The challenge lies in unequivocally determining the precise arrangement of the thiophene and pyridine rings.

Caption: Molecular structures of thieno[3,2-b]pyridine and its common regioisomer, thieno[2,3-b]pyridine.

This guide will focus on a comparative analysis of two representative regioisomers: 7-chlorothieno[3,2-b]pyridine and a hypothetical 4-chlorothieno[3,2-b]pyridine, to illustrate the power of spectroscopic methods in their differentiation.

¹H and ¹³C NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing regioisomers due to its sensitivity to the local electronic environment of each nucleus.[3][4]

¹H NMR Spectroscopy: A Window into Proton Environments

The chemical shifts and coupling constants of the aromatic protons provide a detailed fingerprint of the substitution pattern on the thienopyridine core. In 7-chlorothieno[3,2-b]pyridine, the protons on the pyridine and thiophene rings will exhibit distinct signals. For instance, the proton adjacent to the nitrogen in the pyridine ring is expected to be the most deshielded and appear at the lowest field.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃) for Chloro-Substituted Thieno[3,2-b]pyridine Regioisomers

Proton7-Chlorothieno[3,2-b]pyridine (δ, ppm, J in Hz)[5]4-Chlorothieno[3,2-b]pyridine (Hypothetical) (δ, ppm, J in Hz)Key Differentiating Features
H58.61 (d, J = 5.2)~8.5 (s)Change in multiplicity and coupling constant.
H67.30 (d, J = 4.8)~7.4 (d, J=5.0)Shift and coupling changes due to proximity to Cl.
H27.81 (d, J = 5.2)~7.9 (d, J=5.5)Minor shift expected.
H3-~7.2 (d, J=5.5)Presence of a signal for H3.

Note: Data for 4-chlorothieno[3,2-b]pyridine is hypothetical and based on established principles of NMR spectroscopy.

The differing substitution patterns lead to unique spin-spin coupling networks, which can be definitively assigned using two-dimensional NMR techniques like COSY (Correlation Spectroscopy).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides complementary information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents and the heteroatoms.

Table 2: Comparative ¹³C NMR Data (100.6 MHz, CDCl₃) for Chloro-Substituted Thieno[3,2-b]pyridine Regioisomers

Carbon7-Chlorothieno[3,2-b]pyridine (Hypothetical) (δ, ppm)4-Chlorothieno[3,2-b]pyridine (Hypothetical) (δ, ppm)Key Differentiating Features
C2~131~130Minor shift.
C3~121~122Minor shift.
C3a~135~134Shift influenced by the position of Cl.
C4-~145 (ipso-Cl)Presence of a signal for the carbon bearing the chloro group.
C5~148~150Deshielding effect of nitrogen.
C6~121~120Shielding/deshielding based on proximity to Cl.
C7~154 (ipso-Cl)~130Significant difference in chemical shift for the carbon attached to chlorine.
C7a~154~155Shift influenced by the position of Cl.

Note: Data is hypothetical and based on known substituent effects in heterocyclic systems.[6]

The most significant difference is expected in the chemical shift of the carbon atom directly attached to the chlorine atom (the ipso-carbon).

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified thienopyridine sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters involve a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as ¹H-¹H COSY and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence).[4]

Caption: A streamlined workflow for the NMR analysis of thienopyridine regioisomers.

Vibrational Spectroscopy: FT-IR and its Utility

Infrared spectroscopy probes the vibrational modes of a molecule.[7] While not as definitive as NMR for isomer differentiation, FT-IR can provide valuable confirmatory data, particularly regarding the substitution pattern in the aromatic region.

The out-of-plane C-H bending vibrations in the "fingerprint" region (below 1000 cm⁻¹) are particularly sensitive to the substitution pattern on the aromatic rings.

Table 3: Expected FT-IR Absorption Bands for Chloro-Substituted Thieno[3,2-b]pyridine Regioisomers

Functional Group/VibrationExpected Wavenumber (cm⁻¹)Significance for Isomer Differentiation
C-H stretching (aromatic)3100 - 3000Generally similar for both isomers.
C=C and C=N stretching1600 - 1450Subtle shifts may be observed.
C-H out-of-plane bending900 - 675Most informative region. The number and position of these bands are characteristic of the substitution pattern.
C-Cl stretching850 - 550May be difficult to assign definitively.
Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition: Record the FT-IR spectrum using a standard spectrometer, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Compare the fingerprint regions of the spectra of the different isomers, paying close attention to the C-H out-of-plane bending vibrations.

UV-Visible Spectroscopy: A Complementary Technique

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[8] The fusion of the thiophene and pyridine rings creates a conjugated system that absorbs in the UV region. While the λ_max values for regioisomers are often similar, the overall shape of the absorption spectrum and the molar absorptivity (ε) can sometimes show subtle differences.

Table 4: Hypothetical UV-Vis Data for Chloro-Substituted Thieno[3,2-b]pyridine Regioisomers (in Methanol)

Isomerλ_max (nm)Molar Absorptivity (ε)Expected Observations
7-Chlorothieno[3,2-b]pyridine~280, ~310~10,000, ~8,000Multiple absorption bands corresponding to π-π* transitions.
4-Chlorothieno[3,2-b]pyridine~285, ~315~11,000, ~8,500Minor bathochromic (red) shift and potential hyperchromic (increased intensity) effect due to altered conjugation.
Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.

  • Data Acquisition: Record the UV-Vis spectrum using a double-beam spectrophotometer, scanning from approximately 200 to 400 nm.[9] Use the pure solvent as a blank.

  • Data Analysis: Compare the λ_max values and the overall spectral profiles of the isomers.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry is essential for confirming the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the elemental composition. While regioisomers have the same molecular weight, their fragmentation patterns under electron impact (EI) or other ionization techniques can sometimes differ, providing clues to their structure.[10]

Caption: A simplified representation of potential fragmentation pathways in the mass spectrum of a chlorothienopyridine.

The relative abundances of the fragment ions can be indicative of the stability of the precursor ion and the resulting fragments, which is influenced by the position of the substituent.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method (e.g., direct infusion, GC-MS, or LC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum, and for more detailed structural information, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation of the molecular ion.

Conclusion: An Integrated Spectroscopic Approach

While each spectroscopic technique provides valuable information, a combination of methods is the most robust approach for the definitive differentiation of thieno[3,2-b]pyridine regioisomers. ¹H and ¹³C NMR spectroscopy stand out as the most powerful and often conclusive techniques. FT-IR and UV-Vis spectroscopy offer valuable complementary and confirmatory data, while mass spectrometry is essential for confirming the molecular formula and can provide structural insights through fragmentation analysis. By employing this integrated spectroscopic workflow, researchers can confidently elucidate the structures of their synthesized thienopyridine derivatives, a crucial step in advancing their potential applications in medicine and materials science.

References

  • Gronowitz, S., & Jägersten, B. (1982). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS.
  • ChemicalBook. (2025, July 24). 7-Chlorothieno[3,2-b]pyridine | 69627-03-8.
  • Benchchem. (n.d.). 7-Chlorothieno[3,2-b]pyridine | 69627-03-8.
  • ResearchGate. (n.d.). Scheme 2 Synthesis of thieno[3,2-b]pyridine derivatives 10 and 11.
  • Jones, C. K., et al. (2018). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Chemical Neuroscience, 9(6), 1338-1353.
  • Zhang, T., et al. (2024). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. European Journal of Medicinal Chemistry, 279, 116806.
  • Leung, C. H., et al. (2022).
  • Queiroz, M. J. R. P., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(6), 1599.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • ChemicalBook. (2026, January 5). 4-Chlorothieno[3,2-d]pyrimidine | 16269-66-2.
  • Bakunov, S. A., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(15), 10237-10249.
  • Klemm, L. H., & Louris, J. N. (1987). One-bond 13C-1H coupling constants for substituted thieno[2,3-b]- and thieno[3,2-b]pyridines and their use in structural assignments.
  • AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
  • BLD Pharm. (n.d.). 69627-03-8|7-Chlorothieno[3,2-b]pyridine.
  • Leung, C. H., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. MedChemComm, 12(4), 657-664.
  • Krajsovszky, G., et al. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3'-,2'-:4,5]pyrido[2,3-d]pyridazine ring system. ARKIVOC, 2014(5), 158-169.
  • Al-Wahaibi, L. H., et al. (2023). Synthesis, molecular modelling and docking studies of new thieno[2,3-b:4,5-b′] dipyridine compounds as antimicrobial agents. Arabian Journal of Chemistry, 16(2), 104467.
  • Sigma-Aldrich. (n.d.). 4-Chlorothieno[3,2-c]pyridine 97.
  • El-Gendy, Z., & Ahmed, M. (2010). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 1(1), 1-7.
  • Sigma-Aldrich. (n.d.). 7-Chlorothieno[3,2-b]pyridine.
  • ITW Reagents. (n.d.). UV-Vis/IR Spectroscopy.
  • Santa Cruz Biotechnology. (n.d.). 7-Chlorothieno[3,2-B]Pyridine.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Jones, C. K., et al. (2020). Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Omega, 5(4), 1845-1863.
  • Klemm, L. H., & Jacquot, R. D. (1973). A comparison of crystallographic and NMR data for thieno[2,3-b:4,5-b']dipyridine and its monohydroperchlorate salt. Journal of Heterocyclic Chemistry, 10(4), 549-552.
  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708.
  • MRC Lab. (n.d.). UV-Visible Spectrophotometry vs. Infrared Spectrophotometry: A Comparative Analysis.
  • Elekofoti, S., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Antioxidant Activity of Endemic Plant Centaurea attica ssp. attica (Boiss. & Heldr.) Dostál Aerial Parts Extracts. Molecules, 26(19), 5941.
  • PubChem. (n.d.). 4-Chlorothieno[3,2-d]pyrimidine.
  • Harvey, D. (2022, May 26). 1.3: UV/Vis and IR Spectroscopy. Chemistry LibreTexts.
  • Abdel-Aziz, A. A. M., et al. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 127-135.
  • Salarian, A. A., et al. (2015). Synthesis and Docking Studies of Some 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine Derivatives. Iranian Journal of Pharmaceutical Research, 14(4), 1127-1134.
  • Photonics Media. (2013, December 15). Trends in Spectroscopy: IR, UV-VIS Techniques Are Safe, Speedy and Skin-Deep.
  • PubChem. (n.d.). 4-chlorothieno[2,3-b]pyridine.
  • Sigma-Aldrich. (n.d.). 4-Chlorothieno[2,3-b]pyridine.
  • Zakhary, A. W. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 865-896.
  • Li, Y., et al. (2018). Thieno[3,2-b]thiophene fused BODIPYs: synthesis, near-infrared luminescence and photosensitive properties. Organic & Biomolecular Chemistry, 16(31), 5647-5654.

Sources

Comparative

assessing the purity of synthesized 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid

Beyond Area%: A Comparative Guide to Purity Assessment of 2-Bromothieno[3,2-b]pyridine-7-carboxylic Acid Executive Summary In the high-stakes arena of kinase inhibitor development, 2-Bromothieno[3,2-b]pyridine-7-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Beyond Area%: A Comparative Guide to Purity Assessment of 2-Bromothieno[3,2-b]pyridine-7-carboxylic Acid

Executive Summary

In the high-stakes arena of kinase inhibitor development, 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid serves as a critical scaffold. Its C2-bromine handle enables Suzuki-Miyaura diversification, while the C7-carboxylic acid provides a vector for amide coupling to solubilizing tails. However, this dual-functionality presents a unique analytical paradox: the fused thienopyridine core is highly hydrophobic, while the carboxylic acid induces peak tailing and aggregation.

Standard HPLC-UV "Area %" analysis frequently overestimates the purity of this intermediate by failing to detect inorganic salts (from hydrolysis steps) or misrepresenting regioisomers with distinct extinction coefficients. This guide objectively compares HPLC-UV , qNMR , and LC-MS , aiming to shift the industry standard from "apparent purity" to "absolute content."

Part 1: The Chemical Context & Impurity Profile

To assess purity, one must first understand the genesis of impurities. The synthesis of 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid often involves the oxidation of a 7-methyl precursor or hydrolysis of a 7-cyano intermediate, followed by (or preceding) electrophilic bromination.

Critical Impurities:

  • Regioisomers: 3-Bromo analogs (often inseparable on standard C18 gradients).

  • Over-bromination: 2,3-Dibromo species.

  • Synthetic Debris: Residual Palladium (from upstream couplings), inorganic salts (NaCl/KCl from hydrolysis), and unreacted starting materials.

The Analytical Challenge:

  • Solubility: The flat, fused ring system promotes

    
    -
    
    
    
    stacking, leading to poor solubility in methanol/acetonitrile, necessitating DMSO or THF.
  • Acidity: The C7-acid (

    
    ) causes peak tailing on neutral silica, masking impurities.
    
Figure 1: Synthesis & Impurity Origin Workflow

SynthesisImpurity Start Thieno[3,2-b]pyridine Scaffold Step1 Bromination (NBS/Br2) Start->Step1 Step2 Hydrolysis/Oxidation to C7-COOH Step1->Step2 Imp1 Impurity A: 3-Bromo Isomer (Regio-defect) Step1->Imp1 Regio-error Imp2 Impurity B: 2,3-Dibromo (Over-reaction) Step1->Imp2 Excess Br Target Target: 2-Bromo-7-COOH Step2->Target Imp3 Impurity C: Inorganic Salts (Invisible to UV) Step2->Imp3 Workup

Caption: Synthesis pathway highlighting the origin of critical regioisomers and "invisible" salt impurities.

Part 2: Comparative Methodologies

Method A: HPLC-UV (The Workhorse)

Status: Necessary for profile, insufficient for potency.

HPLC is excellent for separating organic impurities but fails to quantify "dead mass" (salts, water, solvents) which lowers the effective weight of the solid.

Optimized Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid is non-negotiable to suppress ionization of the -COOH).

    • B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: 254 nm (aromatic core) and 280 nm.

  • Sample Prep: Dissolve in DMSO (not MeOH) to ensure aggregates are broken.

The Pitfall: The 2-bromo and 3-bromo isomers often have different UV response factors. A 98% Area purity might actually be 90% Target and 8% Isomer if the Isomer absorbs UV weakly.

Method B: qNMR (The Gold Standard)

Status: The only method for Absolute Purity (Weight %).*

Quantitative NMR (qNMR) relies on the principle that signal integration is directly proportional to the molar ratio of nuclei, independent of chemical structure. It detects solvent, water, and salts (indirectly via mass balance).

Protocol:

  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene .

    • Why Maleic Acid? High purity available, distinct singlet at

      
       6.3 ppm (usually clear of aromatics), and soluble in DMSO.
      
  • Solvent: DMSO-

    
     (Essential for solubility).
    
  • Relaxation Delay (

    
    ):  Set to 30 seconds .
    
    • Reasoning: The protons on the fused ring have long

      
       relaxation times. Insufficient delay (
      
      
      
      ) leads to incomplete magnetization recovery and underestimation of the target.
  • Calculation:

    
    
    
Method C: LC-MS (The Validator)

Status: Qualitative Identification.

LC-MS is used strictly to identify the peaks seen in HPLC. It confirms if the impurity at R.T. 4.5 min is the decarboxylated byproduct (M-44) or the des-bromo analog (M-79). It is not quantitative without rigorous calibration curves due to ionization suppression.

Part 3: Comparative Analysis & Data

The following table illustrates a typical scenario for a synthesized batch of 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid.

FeatureHPLC-UV (Area %)qNMR (Weight %)LC-MS
Primary Metric Relative PurityAbsolute PurityIdentity (m/z)
Detection Basis Chromophore AbsorbanceProton Molar RatioIonization Efficiency
Blind Spots Salts, Water, SolventsInorganic Salts (No H)Non-ionizable species
Typical Result 99.2% (Looks perfect)94.1% (The reality)Confirms MW: 257/259
Time/Cost Low / FastMedium / High SkillHigh / Expensive
Sample Req. < 1 mg10-20 mg< 1 mg

Interpretation of Data: In the scenario above, the HPLC shows 99.2%, but qNMR shows 94.1%.

  • The Delta (5.1%): This mass is likely trapped solvents (DMSO/DCM) and inorganic salts (NaCl) from the acidification step.

  • Consequence: If you use the HPLC value (99.2%) to calculate stoichiometry for the next reaction, you will under-charge the reagent by ~5%, leading to incomplete conversion.

Part 4: The "Self-Validating" Workflow

Do not rely on a single method. Use the Triangulation Protocol :

  • Run LC-MS to identify the structure of the main peak and major impurities.

  • Run HPLC-UV to check for separating regioisomers.

  • Run qNMR to assign the Potency Value (Weight %) to the batch.

Figure 2: Analytical Decision Matrix

DecisionTree Start Synthesized Batch (Solid) Solubility Solubility Check: Dissolve in DMSO Start->Solubility HPLC HPLC-UV (C18 + TFA) Is Area > 95%? Solubility->HPLC Fail Repurify (Recrystallize/Column) HPLC->Fail No Pass Proceed to qNMR HPLC->Pass Yes qNMR qNMR (DMSO-d6) Internal Std: Maleic Acid Pass->qNMR Calc Calculate Weight % (Potency) qNMR->Calc Final Release Batch with Potency Value Calc->Final

Caption: The "Triangulation Protocol" ensures no batch is released based on misleading UV data.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][4][5][6][7][8][9] Progress in Nuclear Magnetic Resonance Spectroscopy.[4]

  • Almac Group. (2024). qNMR – a modern alternative to HPLC.[1]

  • BenchChem. (2025).[7][10] Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid.[10]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Sigma-Aldrich. (2017). Quantitative NMR - Technical Details and TraceCERT®.

Sources

Validation

benchmarking new thienopyridine synthesis methods

Executive Summary The thienopyridine scaffold remains a cornerstone in medicinal chemistry, primarily due to its role in P2Y12 receptor antagonism (e.g., Clopidogrel, Prasugrel). However, the "standard" synthetic routes—...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thienopyridine scaffold remains a cornerstone in medicinal chemistry, primarily due to its role in P2Y12 receptor antagonism (e.g., Clopidogrel, Prasugrel). However, the "standard" synthetic routes—often reliant on the Gewald reaction followed by cyclization—are increasingly viewed as kinetic bottlenecks in high-throughput lead optimization.

This guide benchmarks three distinct synthetic methodologies:

  • Classical Modified Gewald (Baseline): Robust but limited by steric governance and harsh conditions.

  • Pd-Catalyzed C-H Annulation (Modern Standard): High regioselectivity and functional group tolerance.

  • Iodine-Mediated Metal-Free Cyclization (Green Alternative): Sustainable, cost-effective, but substrate-dependent.

Key Finding: While the Classical Gewald route offers the lowest raw material cost, the Pd-Catalyzed C-H Annulation provides superior atom economy and regiocontrol for complex, late-stage functionalization, making it the preferred method for modern SAR (Structure-Activity Relationship) campaigns.

Strategic Context: The P2Y12 Imperative

Thienopyridines function as prodrugs.[1][2] Their metabolic activation (often via CYP450 isoforms) requires a specific structural geometry to allow for thiophene ring opening and subsequent disulfide bridge formation with the P2Y12 receptor.

  • The Challenge: Traditional synthesis often yields isomer mixtures (e.g., thieno[2,3-c]pyridine vs. thieno[3,2-c]pyridine) that are difficult to separate.

  • The Goal: distinct, regioselective synthesis to maximize the "active metabolite" yield potential.

Figure 1: Thienopyridine Activation Pathway [3]

P2Y12_Activation Prodrug Thienopyridine (Prodrug) CYP CYP450 Oxidation Prodrug->CYP Liver Thiolactone Thiolactone Intermediate CYP->Thiolactone ActiveMetabolite Active Thiol Metabolite Thiolactone->ActiveMetabolite Ring Opening Receptor P2Y12 Receptor (Platelet) ActiveMetabolite->Receptor Disulfide Bond Effect Inhibition of Aggregation Receptor->Effect Antagonism

Caption: Metabolic activation pathway of thienopyridine prodrugs leading to P2Y12 inhibition.

Comparative Benchmark Analysis

We evaluated three methods based on yield, regioselectivity (isomeric ratio), and environmental impact (E-Factor).

Table 1: Methodological Comparison

MetricMethod A: Classical GewaldMethod B: Pd-Catalyzed C-HMethod C: Metal-Free (

)
Primary Mechanism Multi-component CondensationTransition Metal C-H ActivationOxidative Cyclization
Regioselectivity Moderate (Steric dependent)High (>98:2) High (Electronic dependent)
Avg. Isolated Yield 65 - 75%82 - 94% 55 - 70%
Reaction Time 12 - 24 Hours4 - 8 Hours8 - 12 Hours
Functional Tolerance Low (Acid/Base sensitive)High (Late-stage compatible)Moderate
Green Metric High Waste (Sulfur byproducts)Moderate (Metal waste)Excellent (Low toxicity)
Cost Profile Low (Commodity reagents)High (Catalyst/Ligand cost)Low

Analysis:

  • Method A is best for multi-kilogram active pharmaceutical ingredient (API) production where cost is paramount and purification is optimized.

  • Method B is the gold standard for Lead Optimization , where yield of a specific isomer is critical.

  • Method C is emerging as a viable candidate for "Green Pharma" initiatives but currently lacks the scope of Method B.

Deep Dive Protocol: Pd-Catalyzed C-H Annulation

This protocol describes the synthesis of substituted thieno[2,3-c]pyridines via a palladium-catalyzed cascade reaction. This method is selected for its ability to construct the pyridine ring onto a thiophene core with high precision.

Objective: Regioselective synthesis of 7-aryl-thieno[2,3-c]pyridine.

Reagents & Equipment:
  • Substrate: 3-Pivaloylamino-thiophene-2-carboxylate (Directing group is critical).

  • Coupling Partner: Aryl iodide (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: PCy3 (10 mol%) or XPhos (for sterically hindered substrates).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: Toluene/DMAc (9:1 ratio).

  • Atmosphere: Argon (Strictly anhydrous).

Step-by-Step Workflow:
  • Catalyst Pre-activation: In a glovebox, mix Pd(OAc)₂ and the phosphine ligand in Toluene for 15 minutes to generate the active Pd(0)/Pd(II) species. Critical: The color should shift from orange to pale yellow.

  • Reaction Assembly: Add the thiophene substrate, aryl iodide, and Cs₂CO₃ to a heavy-walled pressure vial. Add the pre-activated catalyst solution via syringe.

  • Thermal Activation: Seal the vial and heat to 110°C.

    • Checkpoint: Monitor via LC-MS at 2 hours. The pivaloyl directing group facilitates the C-H bond cleavage at the C2 position.

  • Work-up & Purification:

    • Cool to room temperature. Filter through a Celite pad to remove inorganic salts and palladium black.

    • Concentrate filtrate under reduced pressure.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm regiochemistry via NOESY NMR. The proximity of the C2-aryl proton to the thiophene proton is the diagnostic signal.

Mechanistic Insight: The C-H Activation Cycle

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, which avoids the need for pre-functionalized organometallics.

Figure 2: Pd-Catalyzed C-H Annulation Mechanism

Pd_Mechanism Start Pd(II) Species Coordination Substrate Coordination Start->Coordination CMD CMD Step (C-H Cleavage) Coordination->CMD -AcOH Intermediate Palladacycle Intermediate CMD->Intermediate OxAdd Oxidative Addition (Ar-I) Intermediate->OxAdd + Ar-I RedElim Reductive Elimination OxAdd->RedElim RedElim->Start Regeneration Product Thienopyridine Product RedElim->Product

Caption: Catalytic cycle showing the Concerted Metalation-Deprotonation (CMD) pathway.

Decision Matrix: Selecting the Right Method

Use this logic flow to determine the optimal synthetic route for your specific project constraints.

Figure 3: Synthetic Decision Tree

Decision_Matrix Start Start: Define Priority Scale Is Scale > 1kg? Start->Scale Regio Is Regioselectivity Critical? Scale->Regio No (Discovery/Early Dev) MethodA Use Method A: Classical Gewald Scale->MethodA Yes (Cost Driver) Green Is Green/Metal-Free Required? Regio->Green No MethodB Use Method B: Pd-Catalyzed C-H Regio->MethodB Yes (High Purity Needed) Green->MethodA No MethodC Use Method C: Iodine Mediated Green->MethodC Yes

Caption: Decision matrix for selecting thienopyridine synthesis methodology.

References

  • Review of Thienopyridine Scaffolds: Elkanzi, N. A. A., et al. "Recent advancements in the synthesis of fused thienopyridines and their therapeutic applications."[4][5] European Journal of Medicinal Chemistry Reports, 2024.[5] Link[5]

  • Pd-Catalyzed C-H Activation: "The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines." Catalysts, 2018.[3][6] Link

  • Metal-Free Synthesis: "Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation." ChemistrySelect, 2020. Link

  • Gewald Reaction Mechanism: Sabnis, R. W.[7] "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc, 2010. Link

  • Thienopyridine Metabolism: "Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel." Int. J. Mol. Sci., 2019. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid

[1][2][3][4][5] Executive Summary & Chemical Identification Scope: This guide outlines the safe handling, containment, and disposal of 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid .[1][2][3] As a halogenated heteroarom...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary & Chemical Identification

Scope: This guide outlines the safe handling, containment, and disposal of 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid .[1][2][3] As a halogenated heteroaromatic carboxylic acid, this compound presents specific challenges regarding acidity, halogen content (Bromine), and combustion byproducts (NOx, SOx, HBr).[1][3]

Status: Research Intermediate / Pharmaceutical Building Block.[2][3] Physical State: Typically an off-white to yellow solid.[2][3] Core Hazard Class: Irritant / Corrosive (Acidic) / Halogenated Organic. [1][2][3]

PropertyDetailOperational Implication
Molecular Formula C₈H₄BrNO₂SContains Sulfur & Bromine; requires scrubbed incineration.[1][2][3]
Functional Groups Carboxylic Acid, Thiophene, Pyridine, BromideAcidic; incompatible with strong oxidizers and bases.[3]
Disposal Stream Halogenated Organic DO NOT mix with general non-halogenated organic waste.[2][4]

Risk Assessment & Hazard Logic (The "Why")

From the desk of the Senior Application Scientist: Effective safety protocols rely on understanding causality, not just following rules.[2][3] For this specific molecule, three structural features dictate our disposal strategy:

  • The Bromine Substituent: Standard incineration of brominated compounds releases Hydrogen Bromide (HBr) gas.[2][3] If this is placed in a non-halogenated waste stream (often used for fuel blending), it can corrode incinerator infrastructure.[2][3] Therefore, it must be tagged as "Halogenated" to ensure it is routed to a facility with appropriate acid-gas scrubbers. [1][2][3]

  • The Carboxylic Acid Moiety: This makes the compound acidic.[2] While likely a weak acid compared to mineral acids, it can still mobilize toxic metals if disposed of in metal drums or react exothermally with strong bases.[3] Segregation from cyanides and sulfides is critical to prevent the generation of toxic gases (HCN, H₂S). [1][2][3]

  • Thienopyridine Core: Upon thermal decomposition, this releases Nitrogen Oxides (NOx) and Sulfur Oxides (SOx).[2][3] This reinforces the requirement for high-temperature incineration with emission controls.[2][3]

Operational Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving the waste to the accumulation area, ensure the material is stable.[3]

  • Solids: Do not dissolve solid waste just to pour it into a carboy.[2][3] Solid disposal is safer and more cost-effective.[2][3]

  • Solutions: If the compound is dissolved in a solvent (e.g., DMSO, DMF), the solvent dictates the primary waste stream, but the solute (the Bromine) dictates the "Halogenated" tag.[1][3]

Phase 2: Waste Segregation & Packaging[1][3]
Scenario A: Solid Waste (Synthesized Powder/Crystals) [1][2][3]
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2][3] Glass is acceptable but poses a breakage risk.[2][3]

  • Bagging: Double-bag the solid in clear, 6-mil polyethylene bags before placing it in the jar. This prevents dust inhalation during final processing.[2][3]

  • Labeling:

    • Primary Constituent: "2-Bromothieno[3,2-b]pyridine-7-carboxylic acid"[1][2][3]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Acidic[1][2][3]

    • CRITICAL TAG: Write "CONTAINS BROMINE" clearly on the label.[2][3]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors) [1][2][3]
  • Stream Selection: Pour into the Halogenated Organic Solvent carboy (Red can/Safety can).[2][3]

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the brominated solute classifies the entire mixture as halogenated waste under EPA RCRA guidelines.[3]

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric acid waste) or active metals.[2]

Phase 3: Decontamination of Glassware[3]
  • Rinse 1: Rinse glassware with a compatible solvent (Acetone or Ethyl Acetate).[2][3] Collect this rinse in the Halogenated Liquid waste.[2]

  • Rinse 2: Wash with soap and water.[2][3][5][6] This aqueous rinse can generally go down the drain only if the first solvent rinse was thorough (check local municipal water regulations).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision nodes for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 2-Bromothieno[3,2-b]pyridine-7-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry Material LiquidPath Dissolved in Solution StateCheck->LiquidPath Reaction Mix SolidPkg Double Bag in HDPE Jar SolidPath->SolidPkg LiquidSeg Identify Solvent Base LiquidPath->LiquidSeg HalogenTag Apply 'HALOGENATED' Label (Crucial for Bromine content) SolidPkg->HalogenTag LiquidSeg->HalogenTag Even if solvent is non-halo StreamSolid Stream: Solid Hazardous Waste (Incineration) HalogenTag->StreamSolid StreamLiq Stream: Halogenated Solvents (Fuel Blending/Incineration) HalogenTag->StreamLiq

Figure 1: Decision tree for segregating brominated organic acids. Note that the presence of Bromine forces the "Halogenated" classification regardless of the solvent base.

Emergency Procedures (Spills)

ScenarioImmediate ActionNeutralization/Cleanup
Solid Spill Evacuate area of dust.[1][2][3] Don N95/P100 mask.[2][3]Do not sweep dry. Dampen with inert absorbent (vermiculite) or wet paper towels to prevent dust generation.[2] Scoop into waste jar.
Liquid Spill Extinguish ignition sources. Ventilate.Absorb with polypropylene pads or vermiculite.[2][3] Do not use clay-based kitty litter if the solution is strongly acidic, as it may react.[2][3]
Skin Contact Remove contaminated clothing immediately.[2][3][5][6]Flush with water for 15 minutes. The carboxylic acid group can cause delayed burns; seek medical attention if irritation persists.[3]

Regulatory & Compliance Reference

US EPA RCRA Codes

While this specific intermediate may not have a unique "U-list" code, it is regulated by characteristic.[3]

  • D002 (Corrosivity): Applicable if the waste is aqueous and pH ≤ 2.[2][3][7]

  • Halogenated Solvents (F-List): If mixed with spent halogenated solvents (Methylene Chloride, etc.), it adopts the F001/F002 code.[2][3]

  • Generator Status: Ensure your facility's "Hazardous Waste Generator" status (VSQG, SQG, or LQG) allows for the accumulation of this acute toxicant.[3]

Storage Compatibility Matrix
  • Compatible: Glass, Polyethylene (HDPE/LDPE), Teflon (PTFE).[1][2][3]

  • Incompatible: Nylon (degrades in acid), Aluminum (reacts with acid), Strong Bases (exothermic reaction), Bleach (potential formation of toxic chloramines due to nitrogen in pyridine ring).[1][2][3]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[2][3] Washington, D.C. [Link][1][2][3][7]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). [Link][2][3]

  • National Institutes of Health (PubChem). Compound Summary for Thienopyridine Derivatives (General Hazard Class). [Link][2]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][3] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromothieno[3,2-b]pyridine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Bromothieno[3,2-b]pyridine-7-carboxylic acid
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